Z-Ietd-afc
Description
Properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIFCAJYIPUCJW-QXPVPWKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F3N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746702 | |
| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219138-02-0 | |
| Record name | N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-alpha-glutamyl-L-threonyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Z-IETD-AFC for Fluorescence Detection of Caspase-8 Activity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Z-IETD-AFC as a fluorogenic substrate for the detection of caspase-8 activity. It covers the core principles of the assay, detailed experimental protocols, and the relevant biological pathways.
Introduction to this compound and Caspase-8
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, or programmed cell death. Its activation is a key signaling event that commits a cell to a cascade of proteolytic events leading to its demise. The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is a preferred recognition and cleavage site for caspase-8.
This compound is a synthetic fluorogenic substrate designed to specifically measure the activity of caspase-8 and other caspases that recognize the IETD sequence. The substrate consists of the IETD peptide sequence linked to a highly fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the this compound substrate is weakly fluorescent. However, upon cleavage by active caspase-8 between the aspartate (D) residue and AFC, the free AFC molecule is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for a sensitive and quantitative measurement of caspase-8 activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound and the resulting fluorophore, AFC.
Table 1: Spectral Properties of 7-Amino-4-trifluoromethylcoumarin (AFC)
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 376 - 400 nm | [1] |
| Emission Maximum (λem) | 482 - 505 nm | [1] |
| Quantum Yield | Not explicitly found for AFC, but related coumarin dyes have been studied. |
Note: The exact excitation and emission maxima may vary slightly depending on the solvent, pH, and the specific instrumentation used.
Table 2: Kinetic Parameters of Caspase-8 with this compound
| Parameter | Value | Reference(s) |
| Km (Michaelis constant) | Not explicitly found in the searched literature. | |
| Vmax (Maximum reaction velocity) | Not explicitly found in the searched literature. | |
| General Kinetics | Described as having a "high turnover rate" and "rapid hydrolysis". |
Researchers should determine the kinetic parameters empirically for their specific experimental conditions if precise values are required.
Signaling Pathway: The Extrinsic Pathway of Apoptosis
Caspase-8 is a key initiator caspase in the extrinsic pathway of apoptosis, which is triggered by extracellular death signals. The following diagram illustrates this signaling cascade.
Caption: The extrinsic apoptosis pathway initiated by death receptor ligation, leading to the activation of caspase-8 and subsequent executioner caspases.
Experimental Protocols
The following are detailed methodologies for performing a caspase-8 activity assay using this compound. These protocols are based on common practices and information from various suppliers. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Preparation of Reagents
1. Lysis Buffer (prepare fresh):
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10 mM DTT (add fresh before use)
-
Protease inhibitor cocktail (optional, to inhibit other proteases)
2. Assay Buffer (prepare fresh):
-
20 mM PIPES
-
100 mM NaCl
-
10 mM DTT (add fresh before use)
-
1 mM EDTA
-
0.1% (w/v) CHAPS
-
10% Sucrose
3. This compound Stock Solution:
-
Dissolve lyophilized this compound in sterile, high-quality DMSO to a stock concentration of 1-10 mM.
-
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
4. AFC Standard Solution:
-
Prepare a stock solution of 7-amino-4-trifluoromethylcoumarin (AFC) in DMSO.
-
Create a series of dilutions in assay buffer to generate a standard curve for quantifying the amount of AFC produced in the enzymatic reaction.
Experimental Workflow for Cell Lysates
The following diagram outlines the general workflow for measuring caspase-8 activity in cell lysates.
Caption: A step-by-step workflow for the fluorometric detection of caspase-8 activity in cell lysates using this compound.
Detailed Assay Protocol for 96-Well Plate Format
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a negative control of untreated cells.
-
Cell Lysis:
-
Harvest 1-5 x 106 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-200 µg of protein from the cell lysate to each well.
-
Adjust the volume of each well to 50 µL with chilled Assay Buffer.
-
Optional: Include a negative control by adding a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) to a set of wells 10-15 minutes before adding the substrate.
-
-
Enzymatic Reaction:
-
Add 5 µL of 1 mM this compound stock solution to each well (final concentration of 50 µM).
-
Mix gently.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase-8 activity and should be determined empirically.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no lysate or inhibited lysate) from the experimental values.
-
The fold-increase in caspase-8 activity can be determined by comparing the fluorescence from the apoptotic sample to the non-induced control.
-
For quantitative results, use an AFC standard curve to convert the relative fluorescence units (RFU) to the concentration of AFC produced.
-
Conclusion
This compound is a robust and sensitive tool for the detection of caspase-8 activity in vitro. Its specificity for the IETD cleavage site, coupled with the high fluorescence of the liberated AFC molecule, provides a reliable method for studying the role of caspase-8 in apoptosis and other cellular processes. By following the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively utilize this substrate to advance their studies in cell death and drug discovery.
References
The Role of Z-IETD-AFC and its Inhibitor Counterpart in Elucidating Caspase-8 Driven Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. A key family of proteases responsible for executing the apoptotic program is the caspases (cysteine-aspartic proteases). Among these, caspase-8 sits at the apex of the extrinsic apoptosis pathway, acting as a critical initiator of the death signal. Understanding the activation and activity of caspase-8 is therefore paramount for researchers studying apoptosis and developing novel therapeutics.
This technical guide provides a comprehensive overview of two key chemical tools used in the study of caspase-8: the fluorogenic substrate Z-IETD-AFC and the irreversible inhibitor Z-IETD-FMK. We will delve into their mechanisms of action, provide detailed experimental protocols for their use, present relevant quantitative data, and visualize the complex signaling pathways and experimental workflows involved.
Core Concepts: this compound and Z-IETD-FMK
At the heart of caspase-8 research are molecules that allow for the detection of its activity and the specific inhibition of its function.
This compound is a fluorogenic substrate designed to measure the enzymatic activity of caspase-8. It consists of the tetrapeptide sequence Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD), which is a preferred recognition sequence for caspase-8.[1] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact state, the substrate is non-fluorescent. However, upon cleavage by active caspase-8 between the aspartic acid (D) and AFC, the AFC moiety is released and emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the caspase-8 activity in the sample.
Z-IETD-FMK , a closely related compound, is a potent and irreversible inhibitor of caspase-8.[2][3] It shares the same IETD tetrapeptide sequence, which allows it to bind specifically to the active site of caspase-8.[3] The addition of a fluoromethylketone (FMK) group results in an irreversible covalent bond with the catalytic cysteine residue in the caspase-8 active site, thus permanently inactivating the enzyme. The benzyloxycarbonyl (Z) group at the N-terminus enhances its cell permeability, allowing for its use in live-cell experiments.[3]
It is crucial to distinguish between these two molecules: this compound is used to measure caspase-8 activity, while Z-IETD-FMK is used to block it.
The Extrinsic Apoptosis Pathway and the Central Role of Caspase-8
The extrinsic apoptosis pathway is initiated by signals from outside the cell, typically through the binding of death ligands to death receptors on the cell surface.[4]
References
An In-depth Technical Guide to Z-IETD-AFC for Studying Cytotoxic T Lymphocyte-Mediated Killing
This guide provides a comprehensive overview of the use of Z-IETD-AFC, a fluorogenic substrate for caspase-8, in the study and quantification of cytotoxic T lymphocyte (CTL)-mediated killing. It is intended for researchers, scientists, and drug development professionals engaged in immunology, oncology, and immunotherapy research.
Introduction: The Role of Cytotoxic T Lymphocytes and Caspase-8
Cytotoxic T lymphocytes (CTLs) are critical effector cells of the adaptive immune system, responsible for eliminating virus-infected cells, intracellular pathogens, and tumor cells.[1][2][3] CTLs induce cell death in their targets primarily through two well-defined pathways:
-
Granule Exocytosis Pathway: Upon recognition of a target cell, CTLs release the contents of lytic granules, which include perforin and granzymes.[4][5][6] Perforin forms pores in the target cell membrane, facilitating the entry of granzymes.[4][7] Granzyme B, a serine protease, can then initiate apoptosis by directly cleaving and activating effector caspases (like caspase-3) or by cleaving the protein Bid, which in turn activates the intrinsic mitochondrial pathway of apoptosis.[2]
-
Death Ligand Pathway: CTLs can express Fas ligand (FasL) on their surface, which binds to the Fas receptor (also known as CD95) on the target cell.[4][5] This interaction recruits adaptor proteins like FADD (Fas-Associated Death Domain), leading to the recruitment and activation of pro-caspase-8.[7][8]
Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway.[9] Its activation is a critical event in death receptor-mediated cell killing.[10] Once activated, caspase-8 can directly cleave and activate downstream executioner caspases, such as caspase-3 and -7, which then dismantle the cell, leading to apoptosis.[7][9] Given its central role, the activity of caspase-8 serves as a direct indicator of CTL-mediated killing, particularly through the Fas/FasL pathway.
The this compound Substrate
This compound is a highly specific and sensitive tool for detecting caspase-8 activity. It is a synthetic tetrapeptide, Ile-Glu-Thr-Asp (IETD), which is the preferred recognition sequence for caspase-8.[11][12]
-
Mechanism of Action: The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. When active caspase-8 cleaves the peptide after the aspartate residue, free AFC is released. The liberated AFC emits a strong fluorescent signal, which can be measured to quantify caspase-8 activity.[13][14]
-
Cell Permeability: The benzyloxycarbonyl (Z) group and O-methylation enhance the cell permeability of the substrate, allowing for the measurement of caspase-8 activity within intact, living cells in real-time.[15][16]
The properties of this compound and its inhibitor counterpart, Z-IETD-FMK, are summarized below.
| Property | This compound (Substrate) | Z-IETD-FMK (Inhibitor) |
| Full Name | Z-Ile-Glu-Thr-Asp-AFC | Z-Ile-Glu(OMe)-Thr-Asp(OMe)-FMK |
| Synonym | Ac-IETD-AFC[12] | Z-IE(OMe)TD(OMe)-FMK |
| Molecular Weight | 729.7 g/mol [12] | 654.7 g/mol [15][16] |
| Purity | >95%[12] | ≥95%[15] |
| Fluorescence | Ex: 400 nm / Em: 505 nm[13] | N/A |
| Mechanism | Fluorogenic substrate for active Caspase-8[17] | Irreversible, cell-permeable inhibitor of Caspase-8[11][16] |
| Typical Working Conc. | Varies by assay; titrate for optimal performance. | 1-20 µM for cell culture assays[15] |
| Storage | Store at -20°C, protected from light and moisture.[12][17] | Store lyophilized at -20°C. Reconstitute in DMSO.[16] |
Signaling Pathways in CTL-Mediated Killing
The two primary pathways initiated by CTLs converge on the activation of caspases, leading to apoptosis. The diagram below illustrates these signaling cascades.
Caption: CTLs induce apoptosis via perforin/granzyme release or FasL/FasR interaction, both activating caspases.
Experimental Design and Protocols
A typical CTL cytotoxicity assay using this compound involves co-culturing CTL effector cells with fluorescently labeled target cells and measuring caspase-8 activation in the target cell population.
Caption: Workflow for a flow cytometry-based CTL assay using this compound to measure apoptosis in target cells.
This protocol provides a framework for measuring CTL-mediated killing. Researchers should optimize cell numbers, effector-to-target ratios, and incubation times for their specific system.[18]
Materials:
-
Effector Cells: Antigen-specific CTLs.
-
Target Cells: Cell line expressing the specific antigen recognized by the CTLs.
-
Control Target Cells: A cell line not expressing the antigen.
-
Cell Labeling Dye: e.g., CFSE (Carboxyfluorescein succinimidyl ester) or other stable cell tracker dye.
-
This compound Substrate (e.g., 1 mM stock in DMSO).
-
Complete cell culture medium.
-
FACS tubes and a flow cytometer.
Procedure:
-
Preparation of Target Cells:
-
Harvest target cells and control cells during their logarithmic growth phase.
-
Label the target cells with CFSE (or another dye) according to the manufacturer's protocol. This allows for clear discrimination from unlabeled effector cells.[19]
-
Wash the labeled cells twice with complete medium to remove excess dye.
-
Resuspend the cells at a concentration of 1x10⁶ cells/mL in complete medium.
-
-
Co-culture Setup:
-
Plate the labeled target cells in a 96-well U-bottom plate at 5x10⁴ cells per well.
-
Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1, 0:1). The 0:1 ratio (target cells alone) serves as a negative control for spontaneous apoptosis.
-
Include wells with target cells and a known apoptosis-inducing agent (e.g., anti-Fas antibody) as a positive control.[11]
-
Bring the final volume in each well to 200 µL with complete medium.
-
-
Induction of Cytotoxicity and Caspase-8 Measurement:
-
Centrifuge the plate briefly to pellet the cells and initiate contact.
-
Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.
-
Approximately 30-60 minutes before the end of the incubation period, add this compound to each well to a final concentration of 1-10 µM. (Note: This concentration should be optimized).
-
Continue incubation, protected from light.
-
-
Data Acquisition by Flow Cytometry:
-
Following incubation, gently resuspend the cells.
-
Transfer the cell suspensions to FACS tubes.
-
Acquire data on a flow cytometer. Be sure to collect enough events from the target cell population.
-
Use appropriate laser and filter settings for the target cell label (e.g., FITC channel for CFSE) and for the cleaved AFC substrate (e.g., Pacific Blue or DAPI channel, depending on the instrument's configuration for 405 nm excitation).
-
-
Data Analysis:
-
Gate on the target cell population based on their fluorescent label (e.g., CFSE-positive).
-
Within the target cell gate, create a histogram or dot plot to quantify the percentage of AFC-positive cells. This percentage represents the proportion of target cells undergoing caspase-8-mediated apoptosis.
-
Calculate the percentage of specific killing using the formula: % Specific Killing = 100 x [(% AFC+ in E:T Sample - % AFC+ in Target Alone) / (100 - % AFC+ in Target Alone)]
-
Applications in Research and Drug Development
The this compound assay is a versatile tool with numerous applications.
-
Evaluating Vaccine Efficacy: It can be used to measure the cytotoxic potential of T cells generated in response to vaccination.[3][19]
-
Immunotherapy Assessment: This assay is crucial for evaluating the functionality of chimeric antigen receptor (CAR)-T cells or other engineered T-cell therapies by quantifying their ability to kill tumor cells.
-
High-Throughput Screening (HTS): The assay can be adapted to a 384- or 1536-well plate format for HTS of compound libraries.[20][21] This allows for the identification of drugs that either enhance CTL killing (immuno-stimulatory compounds) or inhibit unwanted cytotoxic activity in autoimmune contexts.
-
Mechanistic Studies: By combining this compound with inhibitors (like Z-IETD-FMK) or substrates for other caspases (e.g., DEVD for caspase-3), researchers can dissect the specific apoptotic pathways activated by CTLs.[22][23][24]
Conclusion
The this compound assay provides a sensitive, specific, and quantitative method for measuring CTL-mediated killing through the direct assessment of caspase-8 activation. Its adaptability to flow cytometry and high-throughput formats makes it an invaluable tool for basic immunology research, vaccine development, and the discovery of novel immunomodulatory drugs. This assay offers a more detailed, mechanism-specific alternative to traditional methods like the chromium-51 release assay.[3]
References
- 1. How Do Cytotoxic Lymphocytes Kill Cancer Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Measuring T cell-mediated cytotoxicity using fluorogenic caspase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T cell-mediated cytotoxicity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Killer T Cell Mediated Apoptosis Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential role for caspase 8 in T-cell homeostasis and T-cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sanbio.nl [sanbio.nl]
- 12. Caspase-8 Substrate IETD-AFC (CAS 211990-57-7) | Abcam [abcam.com]
- 13. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 14. bio-rad.com [bio-rad.com]
- 15. invivogen.com [invivogen.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 19. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Real time detection of cytotoxic lymphocyte function reveals distinct patterns of caspase activation mediated by Fas versus granzyme B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
Z-IETD-AFC as a Tool for Investigating Initiator Caspase Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Z-IETD-AFC as a fluorogenic substrate for the investigation of initiator caspase activation, with a primary focus on caspase-8. Caspases, a family of cysteine proteases, are central to the process of apoptosis, or programmed cell death.[1] They are categorized as initiator caspases (e.g., caspase-8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).[2] Initiator caspases are activated early in apoptotic signaling cascades and are responsible for activating the downstream executioner caspases.[2][3]
Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by external death signals.[2][4] The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is preferentially recognized and cleaved by caspase-8.[1] The fluorogenic substrate this compound incorporates this sequence, linking it to a 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore. In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-8 between the aspartate residue and the AFC molecule, the free AFC fluoresces, emitting a signal that can be quantified to measure enzyme activity.[5][6] This guide details the underlying signaling pathways, quantitative aspects of caspase-8 interaction with the IETD sequence, and detailed protocols for utilizing this compound in a research setting.
Data Presentation: Quantitative Analysis of IETD-Based Caspase Interaction
While the IETD sequence is a well-established preferential substrate for caspase-8, specific kinetic constants such as Km and kcat for the this compound substrate are not consistently reported across the scientific literature. However, the selectivity of the IETD tetrapeptide can be quantitatively assessed through the inhibition constants (IC50 values) of the corresponding irreversible inhibitor, Z-IETD-FMK. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific caspase by 50%. Lower IC50 values indicate a higher potency and, in this context, suggest a stronger preference of the caspase's active site for the IETD sequence.
The following table summarizes the IC50 values of Z-IETD-FMK for various human caspases, demonstrating its selectivity for caspase-8.
| Caspase Target | Z-IETD-FMK IC50 (nM) | Reference |
| Caspase-8 | 350 | [7] |
| Caspase-9 | 3700 | [7] |
| Caspase-10 | 5760 | [7] |
Note: The data presented is for the inhibitor Z-IETD-FMK and serves to illustrate the selectivity of the IETD tetrapeptide sequence. While indicative of substrate preference, these IC50 values are not direct kinetic constants (Km, kcat) for the this compound substrate.
Experimental Protocols: Measuring Initiator Caspase Activity with this compound
This section provides a detailed methodology for a fluorometric assay to measure initiator caspase activity (primarily caspase-8) in cell lysates using this compound.
I. Materials and Reagents
-
Cells of interest: Suspension or adherent cells, treated with an apoptosis-inducing agent and untreated controls.
-
This compound substrate: Typically supplied as a 1 mM stock solution in DMSO. Store protected from light at -20°C.[5][6]
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM Dithiothreitol (DTT). DTT should be added fresh before use from a 1 M stock. Store the buffer at 4°C and the DTT stock at -20°C.
-
AFC Standard: 7-Amino-4-trifluoromethylcoumarin for generating a standard curve. Supplied as a powder or a stock solution in DMSO. Store at -20°C.
-
Phosphate-Buffered Saline (PBS): Cold (4°C).
-
96-well microplate: Black, flat-bottomed for fluorescence measurements.
-
Fluorometric microplate reader: Capable of excitation at ~400 nm and emission detection at ~505 nm.[5]
II. Preparation of Cell Lysates
A. For Suspension Cells (e.g., Jurkat)
-
Induce apoptosis in your cell culture using the desired method. Concurrently, maintain an uninduced control culture.
-
Pellet 1-5 x 106 cells by centrifugation at 500 x g for 5 minutes at 4°C.[4]
-
Carefully aspirate the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again and remove the PBS.
-
Resuspend the cell pellet in 50 µL of cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-20 minutes.[4]
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This lysate is now ready for the assay.
B. For Adherent Cells (e.g., HeLa)
-
Induce apoptosis in your cell culture. Maintain an uninduced control culture.
-
Aspirate the culture medium.
-
Wash the cells gently with cold PBS.
-
Add 50 µL of cold Cell Lysis Buffer directly to the plate for every ~1-5 x 106 cells.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Follow steps 6-8 from the suspension cell protocol.
III. Fluorometric Caspase-8 Assay Procedure
-
If necessary, determine the protein concentration of your cell lysates using a standard protein assay method (e.g., BCA) to ensure equal protein loading. Dilute the lysates with Cell Lysis Buffer to the same concentration.
-
In a black 96-well microplate, add 50 µL of each cell lysate per well. Include wells for a negative control (uninduced cell lysate) and a blank (50 µL of Cell Lysis Buffer only).
-
Prepare the complete 2X Reaction Buffer by adding DTT to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer).
-
Add 50 µL of the complete 2X Reaction Buffer to each well containing cell lysate or the blank.
-
Add 5 µL of the 1 mM this compound substrate to each well to a final concentration of 50 µM.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
IV. Preparation of AFC Standard Curve
-
Prepare a 10 µM AFC stock solution by diluting the main stock in 1X Reaction Buffer (a 1:1 dilution of the 2X Reaction Buffer with water, with DTT added).
-
Perform serial dilutions of the 10 µM AFC stock in 1X Reaction Buffer to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, and 10 µM).
-
Add 105 µL of each standard to separate wells of the 96-well plate.
-
Measure the fluorescence of the standards using the same settings as for the experimental samples.
-
Plot the fluorescence values against the known AFC concentrations to generate a standard curve.
V. Data Analysis
-
Subtract the fluorescence value of the blank well from all experimental and control readings.
-
Use the AFC standard curve to convert the background-subtracted fluorescence readings of your samples into the concentration of AFC produced (in µM or pmol).
-
Caspase-8 activity can be expressed as the amount of AFC released per unit time per amount of protein loaded (e.g., pmol AFC/min/µg protein).
-
The fold-increase in caspase-8 activity can be determined by comparing the activity in the induced samples to that in the uninduced control samples.[5]
Mandatory Visualizations
Initiator Caspase Activation Signaling Pathway
Caption: Death receptor-mediated extrinsic apoptosis pathway leading to the activation of initiator caspase-8.
This compound Experimental Workflow
Caption: Step-by-step workflow for a fluorometric caspase-8 assay using this compound.
Mechanism of this compound Cleavage
References
- 1. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. cephamls.com [cephamls.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
Measuring Protease Activity with Fluorogenic Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the principles and practices involved in measuring protease activity using fluorogenic substrates. Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them key targets for therapeutic intervention. Fluorogenic assays offer a highly sensitive, continuous, and high-throughput compatible method for characterizing protease activity and screening for inhibitors.
Core Principles of Fluorogenic Protease Assays
Fluorogenic protease assays rely on synthetic substrates that, upon cleavage by a specific protease, produce a quantifiable fluorescent signal. The most common mechanism involves a peptide sequence recognized by the target protease, which is flanked by a fluorophore and a quencher molecule.
Mechanism of Action: Quenched Fluorescent Substrates
In its intact state, the substrate is non-fluorescent or exhibits very low fluorescence. The close proximity of the quencher molecule to the fluorophore results in the suppression of the fluorophore's signal, typically through Förster Resonance Energy Transfer (FRET).[1][2][3] When the target protease recognizes and cleaves the specific peptide sequence, the fluorophore and quencher are separated. This separation eliminates the quenching effect, leading to a significant increase in fluorescence intensity that is directly proportional to the protease's activity.[1][3][4]
This fundamental principle allows for the real-time monitoring of enzymatic activity. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis.[5]
Key Components of the Assay
Successful measurement of protease activity requires careful selection and preparation of several key components.
Table 1: Common Components in Fluorogenic Protease Assays
| Component | Description | Common Examples |
| Protease | The enzyme of interest. Can be a purified recombinant enzyme or present in a complex biological sample (e.g., cell lysate). | Caspases, Matrix Metalloproteinases (MMPs), Trypsin, Thrombin. |
| Fluorogenic Substrate | A peptide with a specific cleavage site for the protease, labeled with a fluorophore/quencher pair. | Ac-DEVD-AMC (Caspase-3), FITC-Casein (General Proteases), Mca/Dpa FRET pairs (MMPs).[6][7][8] |
| Fluorophore | The molecule that emits light upon excitation after being liberated from the quencher. | AMC (7-amino-4-methylcoumarin), FITC (Fluorescein isothiocyanate), EDANS, Mca.[9][10] |
| Quencher | The molecule that absorbs the emission energy of the fluorophore when in close proximity. | DABCYL, DNP (2,4-dinitrophenyl), QXL™.[9] |
| Assay Buffer | Maintains optimal pH and ionic strength for enzyme activity. May contain cofactors or additives. | Tris-HCl, HEPES, Borate. Often contains NaCl, CaCl₂, and reducing agents like DTT.[11][12] |
| Inhibitor (Control) | A known inhibitor of the protease used as a negative control or to determine inhibitor potency (IC₅₀). | Ac-DEVD-CHO (Caspase-3 inhibitor), NNGH (MMP inhibitor).[8] |
| Microplate | Typically black, opaque 96-well or 384-well plates are used to minimize background fluorescence and well-to-well crosstalk.[13] | N/A |
| Plate Reader | A fluorometric plate reader capable of setting specific excitation and emission wavelengths. | N/A |
Experimental Design and Protocol
A generalized experimental workflow is essential for obtaining reliable and reproducible data. The following protocol provides a detailed methodology for a typical fluorogenic protease assay performed in a 96-well plate format, using Caspase-3 as an example.
Detailed Experimental Protocol: Caspase-3 Activity Assay
This protocol is adapted for measuring the activity of purified Caspase-3 using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[6][12]
1. Materials and Reagents:
-
Purified active Caspase-3 enzyme
-
Caspase-3 Substrate: Ac-DEVD-AMC (Stock solution: 10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10% Glycerol, 1 mM EDTA, 0.1% CHAPS, pH 7.4.
-
Dithiothreitol (DTT): 1 M stock in water. Add fresh to Assay Buffer before use to a final concentration of 10 mM.
-
AMC Standard: 1 mM 7-amino-4-methylcoumarin in DMSO (for standard curve).
-
Inhibitor (Optional): Ac-DEVD-CHO (10 mM stock in DMSO).
-
96-well black, flat-bottom microplate.
2. Preparation of Standard Curve:
-
Prepare a series of dilutions of the AMC standard (e.g., 0, 5, 10, 25, 50, 75, 100 µM) in Assay Buffer.
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot Relative Fluorescence Units (RFU) versus AMC concentration (µM) and perform a linear regression. The slope of this line will be the conversion factor (RFU/µM) used to convert reaction rates to molar units.
3. Assay Procedure:
-
Prepare Working Solutions:
-
Enzyme Solution: Dilute purified Caspase-3 in cold Assay Buffer to the desired final concentration (e.g., 10 nM). Keep on ice.
-
Substrate Solution: Prepare a range of substrate concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM) by diluting the 10 mM Ac-DEVD-AMC stock in Assay Buffer. For a single-point assay, a concentration near the known Kₘ (approx. 10 µM) is often used.[14]
-
-
Plate Setup (Final volume = 100 µL/well):
-
Blank Wells: Add 100 µL of Assay Buffer.
-
Enzyme Control Wells: Add 50 µL of Enzyme Solution and 50 µL of Assay Buffer (no substrate).
-
Substrate Control Wells: Add 50 µL of Substrate Solution and 50 µL of Assay Buffer (no enzyme).
-
Reaction Wells: Add 50 µL of Enzyme Solution.
-
Inhibitor Wells (Optional): Add 50 µL of Enzyme Solution pre-incubated with the desired concentration of inhibitor for 15-30 minutes.
-
-
Pre-incubate: Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add 50 µL of the appropriate Substrate Solution to the Reaction and Inhibitor wells. Mix gently by pipetting or brief orbital shaking.
-
Measure Fluorescence: Immediately begin kinetic reading of the plate. Measure fluorescence intensity (Ex/Em = 380/460 nm) every 60 seconds for 30-60 minutes.
Data Presentation and Analysis
Raw data from the plate reader (RFU vs. time) must be processed to determine enzyme activity.
1. Calculation of Initial Velocity (V₀):
-
For each substrate concentration, subtract the background fluorescence (blank well) from the raw RFU values.
-
Plot the corrected RFU versus time (in minutes or seconds).
-
Identify the initial linear portion of the curve. The slope of this line represents the initial velocity (V₀) in RFU/min.
-
Convert V₀ from RFU/min to µM/min using the conversion factor derived from the AMC standard curve.
2. Determination of Kinetic Constants (Michaelis-Menten Kinetics): To characterize the enzyme's efficiency and affinity for the substrate, the kinetic parameters Kₘ and Vₘₐₓ are determined.[14]
-
Perform the assay using a range of substrate concentrations [S].
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
From this fit, the values for Vₘₐₓ (maximum velocity) and Kₘ (Michaelis constant, the substrate concentration at which the reaction rate is half of Vₘₐₓ) are obtained. The turnover number, kcat, can be calculated if the active enzyme concentration [E] is known (kcat = Vₘₐₓ / [E]).[14]
Table 2: Example Kinetic Constants for Human Caspase-3
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| (DEVD)₂R110 | 0.9 | 9.6 | 1.07 x 10⁷ |
| Ac-DEVD-AMC | ~10 | N/A | N/A |
(Data for (DEVD)₂R110 from reference[1]. Data for Ac-DEVD-AMC from reference[14]. Note: kcat requires precise active enzyme concentration, which is not always reported).
3. Inhibitor Screening and IC₅₀ Determination: Fluorogenic assays are widely used in drug discovery to screen for protease inhibitors. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀).
Table 3: Example IC₅₀ Data for HIV Protease Inhibitors
| Inhibitor | IC₅₀, free (ng/mL) |
| Lopinavir (LPV) | 0.69 |
| Ritonavir (RTV) | 4.0 |
(Data represents serum-free IC₅₀ values determined in a cell-based assay system.[15][16])
Troubleshooting
Table 4: Common Problems and Solutions in Fluorogenic Protease Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Autofluorescent compounds in sample/buffer.- Substrate degradation (light exposure, repeated freeze-thaw).- Contaminated reagents. | - Run a "no enzyme" control to quantify background.- Use high-quality, fresh reagents.- Aliquot substrate and protect from light.[4]- Use black microplates.[13] |
| No or Low Signal | - Inactive enzyme.- Incorrect buffer pH or composition.- Incorrect plate reader settings (wavelengths, gain).- Inhibitors present in the sample. | - Verify enzyme activity with a positive control.- Optimize assay buffer for the specific protease.- Check instrument settings and ensure top/top reading for solution assays.- Test for inhibitors by spiking a known active enzyme into the sample. |
| Poor Reproducibility | - Pipetting errors, especially with small volumes.- Inconsistent mixing.- Temperature fluctuations across the plate. | - Use calibrated pipettes; prepare master mixes to minimize pipetting steps.- Ensure thorough but gentle mixing after adding reagents.- Allow the plate to equilibrate to the assay temperature before initiating the reaction. |
| Non-linear Reaction Progress | - Substrate depletion ([S] << Kₘ).- Enzyme instability or product inhibition.- Inner filter effect at high substrate/product concentrations. | - Use the initial linear phase for rate calculation.- Lower the enzyme concentration or shorten the assay time.- Check substrate/product absorbance spectra; if absorbance >0.1, dilute samples or apply correction factors. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. Quantitative analysis of protease recognition by inhibitors in plasma using microscale thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. jascoinc.com [jascoinc.com]
- 8. scbt.com [scbt.com]
- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for Z-IETD-AFC in In Vitro Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Z-IETD-AFC in in vitro caspase-8 assays. This document outlines the recommended working concentrations, detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Introduction
This compound is a highly specific and sensitive fluorogenic substrate for caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. The substrate consists of the caspase-8 recognition sequence, IETD (isoleucyl-glutamyl-threonyl-aspartic acid), conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspase-8, the enzyme cleaves the substrate at the aspartate residue, releasing the AFC fluorophore. The liberated AFC emits a strong fluorescent signal, which can be measured to quantify caspase-8 activity. This assay is a valuable tool for studying apoptosis, screening for caspase-8 inhibitors, and evaluating the efficacy of pro-apoptotic drugs.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for using this compound in in vitro caspase-8 assays.
Table 1: this compound Substrate Properties and Recommended Concentrations
| Parameter | Value | Reference |
| Target Enzyme | Caspase-8 | [1][2] |
| Peptide Sequence | Isoleucyl-glutamyl-threonyl-aspartic acid (IETD) | [3][4] |
| Fluorophore | 7-Amino-4-trifluoromethylcoumarin (AFC) | [1] |
| Stock Solution Solvent | DMSO | [1][5][6] |
| Recommended Stock Solution Concentration | 10 mM | [1][7] |
| Recommended Final Working Concentration | 25-50 µM | [1] |
Table 2: Spectrofluorometric Parameters for AFC Detection
| Parameter | Wavelength (nm) | Reference |
| Excitation Wavelength (Ex) | ~400 | [1][3][8][9] |
| Emission Wavelength (Em) | ~505 | [1][3][8][9] |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro caspase-8 activity assay using this compound with cell lysates.
I. Materials
-
This compound substrate
-
DMSO (anhydrous)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)[5]
-
Recombinant active caspase-8 (for positive control)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK or Ac-IETD-CHO) for negative control[5]
-
96-well black microplate
-
Fluorometric microplate reader
II. Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the substrate in anhydrous DMSO to a final concentration of 10 mM. For example, add 137 µL of DMSO to 1 mg of this compound (MW ~730 g/mol ).
-
Mix thoroughly by vortexing until fully dissolved.
-
Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[6]
-
-
2X Assay Buffer:
-
Prepare the assay buffer as described in the materials section.
-
Just before use, add DTT to a final concentration of 10 mM.
-
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control cell population.
-
Harvest cells by centrifugation at 250 x g for 10 minutes.[8]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 25 µL per 1 x 10^6 cells).[8]
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[8]
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
III. Caspase-8 Activity Assay
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (containing 100-200 µg of protein)[8]
-
Positive Control Well: 50 µL of assay buffer containing a known amount of active recombinant caspase-8.
-
Negative Control Well: 50 µL of cell lysate pre-incubated with a caspase-8 inhibitor for 10-15 minutes.
-
Blank Well: 50 µL of lysis buffer without cell lysate.
-
-
-
Substrate Addition:
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8] The optimal incubation time may vary depending on the concentration of active caspase-8 in the samples and should be determined empirically.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[8]
-
For kinetic assays, measurements can be taken at multiple time points to determine the reaction velocity.
-
IV. Data Analysis
-
Subtract the fluorescence reading of the blank well from all other readings.
-
The caspase-8 activity is proportional to the fluorescence intensity.
-
Compare the fluorescence of the apoptotic samples to the non-apoptotic controls to determine the fold-increase in caspase-8 activity.
Visualizations
Signaling Pathway
Caption: Caspase-8 activation in the extrinsic apoptosis pathway and its detection.
Experimental Workflow
Caption: Workflow for an in vitro caspase-8 fluorometric assay.
References
- 1. ubpbio.com [ubpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 4. sanbio.nl [sanbio.nl]
- 5. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 6. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Preparation and Use of Z-IETD-AFC Stock Solution in DMSO for Caspase-8 Activity Assays
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation of a Z-IETD-AFC stock solution in DMSO and its application in fluorometric assays to measure the activity of caspase-8, an essential initiator caspase in the extrinsic apoptosis pathway.
This compound is a fluorogenic substrate containing the tetrapeptide sequence Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD), which is a preferential recognition site for caspase-8.[1] The substrate is conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). Upon enzymatic cleavage of the peptide by active caspase-8, the AFC fluorophore is released.[2] The free AFC emits a yellow-green fluorescence when excited by UV light, and the intensity of this fluorescence is directly proportional to the caspase-8 activity in the sample.
Quantitative Data Summary
The key properties of the this compound substrate are summarized in the table below for easy reference.
| Property | Value | Reference |
| Full Name | Z-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin | [2] |
| Molecular Formula | C₃₇H₄₂F₃N₅O₁₃ | [3] |
| Molecular Weight | 821.75 g/mol | [3] |
| CAS Number | 219138-02-0 | [3] |
| Appearance | White to off-white solid | [3] |
| Excitation Wavelength | 380-400 nm | [3][4] |
| Emission Wavelength | 500-505 nm | [3][4] |
| Solubility | ≥ 100 mg/mL in DMSO | [5] |
| Purity | ≥ 95% | [6] |
Signaling Pathway of Caspase-8 Activation and Substrate Cleavage
Caspase-8 is a critical initiator caspase in the death receptor-mediated apoptosis pathway. The binding of a death ligand (e.g., FasL or TRAIL) to its corresponding death receptor on the cell surface triggers the recruitment of adaptor proteins like FADD. This complex then recruits pro-caspase-8, leading to its dimerization and auto-activation. Active caspase-8 can then initiate a downstream caspase cascade, leading to apoptosis. It can also be assayed directly by its ability to cleave specific substrates like this compound.
Caption: Death receptor-mediated activation of Caspase-8 and subsequent cleavage of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the steps to reconstitute lyophilized this compound powder into a concentrated stock solution using Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[5]
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated precision pipettes
Procedure:
-
Pre-equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture.
-
Calculation: Determine the required volume of DMSO to add. To prepare a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Volume (µL) = (0.001 g / (821.75 g/mol * 0.010 mol/L)) * 1,000,000 µL/L
-
Volume (µL) ≈ 121.7 µL
-
Therefore, add approximately 121.7 µL of DMSO to 1 mg of this compound powder.
-
-
Reconstitution: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.[3] It is recommended to use newly opened DMSO as it can be hygroscopic.[5]
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can inactivate the product, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]
-
Storage: Store the aliquots protected from light.
References
Application Notes and Protocols for Z-IETD-AFC Caspase-8 Assay in a 96-Well Plate Format
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. A key family of proteases responsible for executing apoptosis are the caspases. Caspase-8 is an initiator caspase that plays a critical role in the extrinsic apoptotic pathway, which is triggered by the activation of death receptors on the cell surface.[1][2][3]
The Z-IETD-AFC Caspase-8 Assay provides a sensitive and convenient method for detecting caspase-8 activity in cell lysates using a 96-well plate format. This assay utilizes the fluorogenic substrate this compound, which contains the tetrapeptide sequence IETD specifically recognized and cleaved by active caspase-8.[4][5] Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released.[6][7][8] The amount of liberated AFC can be quantified using a fluorescence microplate reader, and the fluorescence intensity is directly proportional to the caspase-8 activity in the sample.
Principle of the Assay
The this compound substrate is comprised of the IETD tetrapeptide, which is a preferred substrate for caspase-8, linked to the AFC fluorophore. In its uncleaved form, the substrate is non-fluorescent. When active caspase-8 is present in the sample, it cleaves the substrate at the aspartate residue, releasing the AFC molecule.[7][8] The free AFC exhibits a strong, stable fluorescence signal that can be measured at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[7][9][10]
Signaling Pathway of Caspase-8-Mediated Apoptosis
The extrinsic apoptotic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor (TNF), to their corresponding death receptors (e.g., Fas or TNFR1) on the cell surface.[2][11] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), to the intracellular death domain of the receptor.[1][3] Pro-caspase-8 is then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC).[2][11][12] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Activated caspase-8 can then initiate a downstream cascade by directly cleaving and activating executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the dismantling of the cell.[1][12]
References
- 1. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase 8 - Wikipedia [en.wikipedia.org]
- 4. sanbio.nl [sanbio.nl]
- 5. cephamlsi.com [cephamlsi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 9. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. ubpbio.com [ubpbio.com]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
- 12. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
Measuring Caspase-8 Activity: A Detailed Guide to Cell Lysate Preparation using Z-IETD-AFC
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing cell lysates for the accurate measurement of caspase-8 activity using the fluorogenic substrate Z-IETD-AFC. Detailed protocols, data tables, and visual diagrams are included to ensure reproducible and reliable results in apoptosis research and drug discovery.
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis.[1][2][3] Its activation is a key event in programmed cell death triggered by external stimuli such as the binding of death ligands to their receptors.[1][4] The measurement of caspase-8 activity is therefore a vital tool for studying apoptosis and for screening potential therapeutic agents that modulate this pathway. The fluorogenic substrate this compound is specifically designed for the sensitive detection of caspase-8 activity.[5] Upon cleavage by active caspase-8, the 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore is released, producing a quantifiable fluorescent signal.[6][7] This document outlines the essential steps for preparing high-quality cell lysates suitable for use in caspase-8 activity assays with this compound.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental procedure, the following diagrams illustrate the caspase-8 signaling pathway and the cell lysate preparation workflow.
Caption: Caspase-8 Signaling Pathway.
Caption: Experimental Workflow for Cell Lysate Preparation.
Quantitative Data Summary
For ease of comparison and protocol development, the following tables summarize key quantitative parameters for cell lysate preparation.
Table 1: Cell Harvesting and Lysis Parameters
| Parameter | Adherent Cells | Suspension Cells |
| Cell Number | 1-5 x 10⁶ cells | 1-5 x 10⁶ cells |
| Washing Buffer | Cold PBS | Cold PBS |
| Centrifugation (Pelleting) | 300-600 x g for 5 minutes at 4°C[8][9][10] | 300-600 x g for 5 minutes at 4°C[8][9][10] |
| Lysis Buffer Volume | 50 µL per 1-5 x 10⁶ cells[6][9][11] | 50 µL per 1-5 x 10⁶ cells[6][9][11] |
| Incubation on Ice | 10-20 minutes[6][8][11] | 10-20 minutes[6][8][11] |
Table 2: Lysis Buffer Components
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES | 1 M | 20-50 mM[12][13][14] | Buffering agent (pH 7.4-7.5) |
| CHAPS | 10% (w/v) | 0.1-1% (w/v)[12][13][14] | Non-denaturing zwitterionic detergent |
| EDTA | 0.5 M | 1-2 mM[8][12][13][14] | Chelates divalent cations |
| Sucrose | 50% (w/v) | 5-10% (w/v)[8][12][13][14] | Osmotic stabilizer |
| DTT | 1 M | 5-10 mM[6][11][12] | Reducing agent (add fresh) |
| Protease Inhibitors | Varies | As recommended | Prevent non-specific proteolysis |
Note: Some protocols may use alternative detergents like Triton X-100 (e.g., at 1%).[8] It is recommended to add DTT and protease inhibitors to the lysis buffer immediately before use.
Table 3: Lysate Clarification
| Parameter | Value |
| Centrifugation Speed | ~10,000-12,000 x g[8][11] |
| Centrifugation Time | 1-10 minutes[8][11] |
| Temperature | 4°C[8][9] |
Experimental Protocols
This section provides detailed methodologies for the preparation of cell lysates for the measurement of caspase-8 activity. All steps should be performed on ice to minimize protease activity.
Materials
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (see Table 2 for composition)
-
Dithiothreitol (DTT), 1 M stock
-
Protease Inhibitor Cocktail
-
Microcentrifuge tubes, pre-chilled
-
Pipettes and tips
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
Protocol for Adherent Cells
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.
-
Harvest Cells:
-
Carefully aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add a small volume of trypsin (if necessary to detach cells) and incubate briefly. Neutralize with complete medium. Alternatively, use a cell scraper to gently detach the cells in ice-cold PBS.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Pellet Cells: Centrifuge the cell suspension at 300-600 x g for 5 minutes at 4°C.[8][9][10]
-
Wash Cells: Carefully aspirate the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again as in step 3.
-
Prepare Lysis Buffer: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 5-10 mM. Add protease inhibitors as recommended by the manufacturer.
-
Lyse Cells: Aspirate the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10⁶ cells.[6][9][11] Gently vortex to mix.
-
Incubate: Incubate the cell suspension on ice for 10-20 minutes.[6][8][11]
-
Clarify Lysate: Centrifuge the lysate at ~10,000-12,000 x g for 1-10 minutes at 4°C to pellet cellular debris.[8][11]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Store Lysate: The cell lysate can be used immediately for the caspase-8 activity assay or stored at -80°C for future use.
Protocol for Suspension Cells
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.
-
Harvest Cells: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pellet Cells: Centrifuge the cell suspension at 300-600 x g for 5 minutes at 4°C.[8][9][10]
-
Wash Cells: Carefully aspirate the supernatant and gently resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again as in step 3.
-
Prepare Lysis Buffer: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 5-10 mM. Add protease inhibitors as recommended by the manufacturer.
-
Lyse Cells: Aspirate the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10⁶ cells.[6][9][11] Gently vortex to mix.
-
Incubate: Incubate the cell suspension on ice for 10-20 minutes.[6][8][11]
-
Clarify Lysate: Centrifuge the lysate at ~10,000-12,000 x g for 1-10 minutes at 4°C to pellet cellular debris.[8][11]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Store Lysate: The cell lysate can be used immediately for the caspase-8 activity assay or stored at -80°C for future use.
Conclusion
The protocols and data provided in this application note offer a robust framework for the preparation of high-quality cell lysates for the measurement of caspase-8 activity. Adherence to these guidelines will help ensure the generation of accurate and reproducible data, which is crucial for advancing our understanding of apoptosis and for the development of novel therapeutics targeting this fundamental cellular process.
References
- 1. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Caspase 8 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. content.abcam.com [content.abcam.com]
- 7. cephamls.com [cephamls.com]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 9. thco.com.tw [thco.com.tw]
- 10. protocols.io [protocols.io]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Endpoint Assay of Granzyme B Activity using Z-IETD-AFC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of Granzyme B (GzB) activity using the fluorogenic substrate Z-IETD-AFC. This endpoint assay is a sensitive and reliable method for quantifying GzB activity in purified enzyme preparations and biological samples such as cell lysates.
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in target cells through both caspase-dependent and -independent pathways.[1][2][3] Upon entering a target cell, facilitated by the pore-forming protein perforin, Granzyme B can activate caspases, such as pro-caspase-3, and cleave other key cellular substrates to initiate programmed cell death.[1][4][5] Therefore, the measurement of GzB activity is critical for research in immunology, oncology, and the development of immunotherapies.
The assay is based on the cleavage of the specific tetrapeptide substrate, this compound, by active Granzyme B. The substrate consists of the amino acid sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) conjugated to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage by Granzyme B after the aspartate residue, the AFC is released, resulting in a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the Granzyme B activity in the sample.[6]
Signaling Pathway of Granzyme B-Induced Apoptosis
Granzyme B, delivered into the cytoplasm of a target cell by perforin, initiates apoptosis through a multi-faceted approach. It can directly activate executioner caspases, most notably pro-caspase-3, and also cleaves other critical substrates to amplify the apoptotic signal. The pathway highlights the central role of GzB in executing the cytotoxic function of immune cells.[1][2][4]
Experimental Protocol
This protocol outlines the necessary steps for measuring Granzyme B activity in an endpoint assay format using a 96-well plate.
Materials and Reagents
| Reagent | Typical Concentration/Storage |
| Granzyme B Assay Buffer | Store at 4°C or -20°C. Equilibrate to room temp before use. |
| This compound Substrate | 2 mM in DMSO. Store at -20°C, protected from light. |
| AFC Standard | 1 mM in DMSO. Store at -20°C, protected from light. |
| Recombinant Human Granzyme B | (Positive Control) Store at -80°C. Aliquot to avoid freeze-thaw. |
| Lysis Buffer | (For sample prep) e.g., RIPA buffer or provided assay buffer. |
| 96-well black microplate | Flat, clear bottom plates are suitable. |
| Microplate reader | Capable of fluorescence detection at Ex/Em = 380-400/500-505 nm. |
Experimental Workflow
The workflow involves preparation of standards and samples, initiation of the enzymatic reaction, incubation, and subsequent measurement of the fluorescent signal.
Detailed Procedure
1. AFC Standard Curve Preparation
-
Dilute the 1 mM AFC Standard to 10 µM by adding 10 µL of the standard to 990 µL of Granzyme B Assay Buffer.[7]
-
Prepare a serial dilution of the 10 µM AFC standard in the assay buffer to generate concentrations from 0 to 250 pmol/well (e.g., 0, 50, 100, 150, 200, 250 pmol/well).[8]
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
2. Sample Preparation
-
Cell Lysates:
-
Harvest approximately 2 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold Granzyme B Assay Buffer or a suitable lysis buffer.
-
Homogenize the cells (e.g., by pipetting or using a Dounce homogenizer) and incubate on ice for 10 minutes.[8]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (lysate) for the assay. It is recommended to test several dilutions of the lysate to ensure the readings fall within the linear range of the standard curve.
-
-
Purified Enzyme:
-
Dilute the purified Granzyme B to the desired concentration using Granzyme B Assay Buffer.
-
3. Reaction Setup
-
Add 1-50 µL of your sample (cell lysate or purified enzyme) to the wells of the 96-well plate.[7]
-
For a positive control, add 2 µL of reconstituted recombinant Granzyme B.
-
Adjust the volume in all sample and positive control wells to 50 µL with Granzyme B Assay Buffer.
-
Prepare a Reaction Mix for the number of samples and controls to be tested. For each reaction, mix:
-
45 µL Granzyme B Assay Buffer
-
5 µL this compound Substrate (final concentration will be 100-200 µM depending on the stock)[8]
-
-
Add 50 µL of the Reaction Mix to each sample and positive control well. Do NOT add the Reaction Mix to the AFC standard wells. The total volume in the reaction wells will be 100 µL.
4. Incubation and Measurement
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[8] The incubation time may need to be optimized depending on the level of Granzyme B activity in the samples.
-
After incubation, measure the fluorescence using a microplate reader at an excitation wavelength of 380 nm and an emission wavelength of 500 nm.[7]
Data Presentation and Analysis
The results can be quantified by generating a standard curve from the AFC standards and then determining the amount of AFC produced in each sample.
1. AFC Standard Curve
| AFC (pmol/well) | Relative Fluorescence Units (RFU) |
| 0 | [Insert Blank Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| 150 | [Insert Value] |
| 200 | [Insert Value] |
| 250 | [Insert Value] |
2. Calculation of Granzyme B Activity
-
Subtract the blank (0 pmol/well) RFU value from all standard and sample RFU values.
-
Plot the net RFU values for the AFC standards against the corresponding pmol of AFC to generate a standard curve.
-
Determine the amount of AFC (in pmol) generated in each sample by interpolating its net RFU value from the standard curve.
-
Calculate the Granzyme B activity using the following formula:
Granzyme B Activity (pmol/min/mL) = (B / (ΔT x V)) x D
Where:
-
B = Amount of AFC in the sample well (pmol) calculated from the standard curve.
-
ΔT = Reaction time (minutes).
-
V = Original sample volume added to the well (mL).
-
D = Sample dilution factor.
-
Unit Definition: One unit of Granzyme B activity is defined as the amount of enzyme that hydrolyzes 1.0 pmol of the substrate per minute at 37°C.
Representative Data
| Sample | Volume (µL) | Dilution | Net RFU | AFC Generated (pmol) | Activity (U/mL) |
| Untreated Cells | 50 | 1 | [Value] | [Value] | [Value] |
| Treated Cells | 50 | 1 | [Value] | [Value] | [Value] |
| Positive Control | 2 | N/A | [Value] | [Value] | [Value] |
This comprehensive protocol and the accompanying information will enable researchers to accurately and efficiently measure Granzyme B activity, facilitating a deeper understanding of its role in various biological processes and in the evaluation of novel therapeutic agents.
References
- 1. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. abcam.com [abcam.com]
Application Notes: High-Throughput Screening for Caspase-8 Inhibitors Using Z-IETD-AFC
Introduction
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[1] Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors on the cell surface.[2][3] Upon activation, caspase-8 initiates a cascade of downstream events, including the activation of effector caspases (e.g., caspase-3), ultimately leading to the dismantling of the cell.[3][4] Given its critical role in apoptosis, caspase-8 is a significant therapeutic target for various diseases, including cancer and autoimmune disorders. The identification of potent and selective caspase-8 inhibitors is a key objective in drug discovery.
High-throughput screening (HTS) provides an efficient platform for rapidly evaluating large compound libraries to identify potential drug candidates.[5] Fluorogenic substrates are ideal for HTS assays due to their high sensitivity and simplified "add-mix-read" protocols.[6] Z-IETD-AFC is a highly specific fluorogenic substrate for caspase-8.[7] The substrate consists of the tetrapeptide sequence Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD), which is preferentially recognized and cleaved by caspase-8, linked to 7-amino-4-trifluoromethylcoumarin (AFC).[1][8] In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-8, the AFC fluorophore is released, emitting a bright yellow-green fluorescence that can be quantified to measure enzyme activity.[8]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a high-throughput screening campaign to identify and characterize inhibitors of caspase-8.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by caspase-8. In the presence of a potential inhibitor, the activity of caspase-8 is reduced, leading to a decrease in the rate of AFC release. The fluorescence signal is therefore inversely proportional to the inhibitory activity of the test compound. The assay can be used to determine the potency of inhibitors by calculating IC₅₀ values.
Visualized Pathways and Workflows
References
- 1. sanbio.nl [sanbio.nl]
- 2. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
Troubleshooting & Optimization
Troubleshooting low signal in a caspase-8 activity assay with Z-IETD-AFC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with caspase-8 activity assays, particularly those utilizing the fluorogenic substrate Z-IETD-AFC.
Troubleshooting Guide: Low Signal in Caspase-8 Activity Assay
Low or no signal is a common problem in caspase-8 activity assays. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Frequently Asked Questions (FAQs)
Q1: My caspase-8 activity assay is showing very low or no signal. What are the potential causes?
A1: Low signal in a caspase-8 assay can stem from several factors throughout the experimental workflow. The most common culprits fall into three categories: issues with the biological sample, problems with assay reagents, or suboptimal assay conditions. It is crucial to systematically evaluate each step of the protocol to pinpoint the error.
Q2: How can I troubleshoot issues related to my cell lysate?
A2: Problems with the cell lysate are a primary source of low caspase-8 activity. Here are key areas to investigate:
-
Insufficient Caspase-8 Activation: The experimental model may not have adequately induced apoptosis and, consequently, caspase-8 activation. It is essential to have a positive control, such as cells treated with a known apoptosis inducer like Fas ligand or TNF-α, to validate that the activation cascade is functional in your system.[1] The optimal induction time can vary, so performing a time-course experiment is recommended to capture peak caspase-8 activity.[2]
-
Inefficient Cell Lysis: Incomplete cell lysis will result in a lower yield of cellular proteins, including active caspase-8. Ensure the cell pellet is fully resuspended in the lysis buffer and that the incubation on ice is sufficient, typically 10-20 minutes.[3][4] The number of cells used is also critical; a starting range of 1-5 x 10^6 cells is generally recommended.[3][4]
-
Improper Lysate Handling: Cell lysates should be kept on ice to prevent protease degradation. For long-term storage, aliquoting and freezing at -80°C is recommended.[4] Avoid repeated freeze-thaw cycles.
Q3: What are common problems with assay reagents that can lead to low signal?
A3: The quality and handling of your reagents are critical for a successful assay. Consider the following:
-
Substrate (this compound) Degradation: The fluorogenic substrate is light-sensitive and susceptible to degradation.[3][4] It should be stored at -20°C, protected from light, and thawed on ice immediately before use.[3][5] Avoid multiple freeze-thaw cycles of the reconstituted substrate.[6]
-
Suboptimal Assay Buffer: The 2X Reaction Buffer is critical for enzyme activity. A key component is Dithiothreitol (DTT), which is necessary for caspase-8's enzymatic activity.[3][7] DTT is unstable in solution, so it should be added to the reaction buffer immediately before setting up the assay.[4][8] Using old or improperly prepared buffer can lead to significantly reduced or absent caspase activity.
-
Incorrect Reagent Concentrations: Ensure all reagents are used at the recommended final concentrations. For example, the final concentration of the this compound substrate is typically around 50 µM.[3]
Q4: How do I optimize the assay conditions and controls?
A4: Suboptimal assay conditions can significantly impact the results. Pay attention to the following:
-
Incubation Time and Temperature: The cleavage of the substrate by caspase-8 is a time-dependent enzymatic reaction. If the incubation time is too short, the signal may not have had sufficient time to develop. Most protocols recommend an incubation period of 1-2 hours at 37°C.[4] For samples with potentially high caspase-8 activity, a shorter incubation time might be necessary to stay within the linear range of the assay.[3]
-
Proper Controls: Including appropriate controls is essential for interpreting your results.
-
Negative Control: A lysate from untreated or non-apoptotic cells should be included to establish the baseline fluorescence.
-
Positive Control: A lysate from cells treated with a known caspase-8 activator is crucial to confirm that the assay is working correctly.[1] Alternatively, purified active recombinant caspase-8 can be used.[6]
-
Inhibitor Control: Including a sample pre-incubated with a specific caspase-8 inhibitor, such as Z-IETD-FMK, confirms that the measured activity is specific to caspase-8.[9][10]
-
-
Instrument Settings: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for the cleaved AFC fluorophore (typically around 400 nm for excitation and 505 nm for emission).[3][6]
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions for a caspase-8 activity assay.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Notes |
| Cell Lysate | Variable | 50-200 µg protein per assay | Optimal protein concentration may need to be determined empirically.[4] |
| This compound Substrate | 1 mM | 50 µM | Protect from light and avoid repeated freeze-thaw cycles.[3][4] |
| DTT | 1 M | 10 mM | Add fresh to the 2X Reaction Buffer just before use.[4][8] |
| Caspase-8 Inhibitor (Z-IETD-FMK) | 1-20 mM | 1-100 µM | Used as a control to confirm specificity.[10][11] |
Table 2: Typical Experimental Parameters
| Parameter | Recommended Value | Notes |
| Number of Cells | 1-5 x 10^6 cells per sample | Ensure sufficient starting material for detectable caspase activity.[3][4] |
| Lysis Incubation | 10-20 minutes on ice | Ensures complete cell disruption.[3] |
| Assay Incubation | 1-2 hours at 37°C | May need optimization based on the level of caspase activity.[4] |
| Excitation Wavelength | 400 nm | Optimal for AFC fluorophore.[3][6] |
| Emission Wavelength | 505 nm | Optimal for AFC fluorophore.[3][6] |
Experimental Protocols & Visualizations
Protocol: Standard Caspase-8 Activity Assay
-
Sample Preparation:
-
Induce apoptosis in your cell line of interest using a suitable stimulus. Include an untreated control group.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.[3]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of your lysates.
-
In a 96-well black plate, add 50-200 µg of protein in a volume of 50 µL per well.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.
-
For inhibitor controls, pre-incubate the lysate with the caspase-8 inhibitor for 10-15 minutes at room temperature before adding the substrate.
-
Add 5 µL of 1 mM this compound substrate to each well (final concentration of 50 µM).[3]
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence on a microplate reader with excitation at 400 nm and emission at 505 nm.[3]
-
Diagrams
Caption: Extrinsic apoptosis pathway leading to caspase-8 activation.
Caption: Troubleshooting workflow for low signal in a caspase-8 assay.
References
- 1. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msesupplies.com [msesupplies.com]
- 3. z-vad-fmk.com [z-vad-fmk.com]
- 4. abcam.com [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. takarabio.com [takarabio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. invivogen.com [invivogen.com]
Technical Support Center: Optimizing Z-IETD-AFC Caspase-8 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Z-IETD-AFC to measure caspase-8 activity in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for the this compound substrate with cell lysates?
A1: There is no single optimal incubation time; it must be determined empirically for each experimental system.[1][2] The ideal duration depends on several factors, including the cell type, the apoptosis-inducing stimulus, and the concentration of active caspase-8 in the lysate.[2] Published protocols suggest a range from 30 minutes to 4 hours.[1][3][4] To pinpoint the optimal time, it is highly recommended to perform a kinetic analysis (a time-course experiment) for your specific experimental conditions.
Q2: How do I perform a time-course experiment to determine the optimal incubation time?
A2: To determine the optimal incubation time, prepare your reaction mixture containing the cell lysate and this compound substrate. Then, measure the fluorescence signal at regular intervals (e.g., every 5-10 minutes) for a period of 1 to 4 hours using a fluorometer.[5] The optimal incubation time corresponds to a point within the linear phase of the reaction, just before the reaction rate starts to slow down (plateau). This ensures that the substrate is not depleted and the measured activity is proportional to the enzyme concentration.
Q3: My fluorescence signal is too low. What can I do?
A3: Low fluorescence signal can be due to several reasons:
-
Insufficient Incubation Time: The incubation period may be too short for a detectable amount of AFC to be cleaved. Try extending the incubation time, and consider performing a kinetic analysis as described in Q2. Some protocols suggest that if the color change (in colorimetric assays) is not obvious, the incubation time can be extended, even overnight.[3][6]
-
Low Caspase-8 Activity: The level of activated caspase-8 in your cell lysate might be low. Ensure that your apoptosis induction protocol is effective. You may need to optimize the concentration of the inducing agent or the treatment duration to capture the peak of caspase-8 activation.[2][3]
-
Insufficient Lysate/Protein: The amount of protein in your assay may be too low. It is recommended to use between 20-50 µg of protein per assay, but this may need optimization.
-
Incorrect Instrument Settings: Verify the excitation and emission wavelengths on your fluorometer. For AFC, the excitation is typically around 400 nm and the emission is around 505 nm.[7]
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background fluorescence can obscure the signal from caspase-8 activity. Consider the following:
-
Lysate-Only Control: Always include a control well that contains your cell lysate but no this compound substrate. This will account for any intrinsic fluorescence from the lysate itself.
-
Buffer/Substrate-Only Control: A control with reaction buffer and substrate, but no cell lysate, is crucial to measure the spontaneous hydrolysis of the substrate.[7]
-
Inhibitor Control: To confirm that the measured fluorescence is specific to caspase-8 activity, include a control where the cell lysate is pre-incubated with a specific caspase-8 inhibitor, such as Z-IETD-FMK.[8][9] A significant reduction in fluorescence in the presence of the inhibitor confirms that the signal is due to caspase-8.
Q5: My results are not consistent between experiments. What could be the cause?
A5: Inconsistent results can stem from variability in several steps of the protocol:
-
Cell Culture Conditions: Ensure that cells are at a consistent confluency and passage number between experiments. The timing of apoptosis induction should be precise.
-
Lysate Preparation: The lysis procedure should be consistent. Keep lysates on ice to prevent degradation of proteins. Repeated freeze-thaw cycles of the lysate should be avoided as they can reduce enzyme activity.
-
Reagent Preparation: Prepare fresh dilutions of DTT and other critical reagents for each experiment.
-
Pipetting Accuracy: Ensure accurate pipetting, especially of the cell lysate and substrate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low signal | Incubation time is too short. | Perform a kinetic analysis to determine the optimal incubation time. Extend the incubation period (e.g., from 1 hour to 2-4 hours).[3][6] |
| Low level of caspase-8 activation. | Optimize the apoptosis induction protocol (time and concentration of inducer).[2][3] | |
| Insufficient amount of cell lysate. | Increase the amount of protein per reaction (e.g., up to 50 µg). | |
| Inactive substrate. | Ensure proper storage of the this compound substrate, protected from light and repeated freeze-thaw cycles. | |
| High background signal | Autofluorescence of cell lysate. | Run a "lysate-only" control and subtract the background fluorescence. |
| Spontaneous substrate degradation. | Run a "substrate-only" control and subtract this value.[7] | |
| Non-specific protease activity. | Use a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) to confirm that the signal is from caspase-8.[8][9] | |
| Signal plateaus too quickly | Substrate depletion. | Reduce the incubation time to ensure the measurement is within the linear range of the reaction. Alternatively, reduce the amount of cell lysate. |
| Enzyme instability. | Ensure that the assay buffer conditions (e.g., pH) are optimal and that the lysate is kept on ice before use. | |
| Inconsistent replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Inhomogeneous cell lysate. | Ensure the cell lysate is well-mixed before aliquoting. | |
| Temperature fluctuations. | Ensure all wells of the plate are at a uniform temperature during incubation. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the linear range of the caspase-8 enzymatic reaction, which is essential for selecting the optimal endpoint incubation time.
-
Prepare Cell Lysates:
-
Culture cells to the desired density and induce apoptosis using your specific protocol. Include a non-induced control group.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors. Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine the protein concentration of the lysate.
-
-
Set up the Assay:
-
In a 96-well black plate, add 20-50 µg of protein from your cell lysate to each well. Adjust the volume with lysis buffer to be consistent across all wells.
-
Prepare a master mix of the reaction buffer and the this compound substrate.
-
Add the reaction buffer/substrate mix to each well to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Set the reader to measure fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Take readings every 5 minutes for at least 2 hours.
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) against time.
-
Identify the linear portion of the curve. The optimal incubation time for future endpoint assays is a point within this linear range, before the curve begins to plateau.
-
Data Presentation
Table 1: Recommended Incubation Times and Reagent Concentrations
| Parameter | Recommended Range | Source(s) |
| Incubation Time | 1 - 4 hours (must be optimized) | [1][3][4][6][7] |
| Incubation Temperature | 37°C | [3][6][7] |
| Protein per Reaction | 20 - 50 µg | [4] |
| This compound Concentration | Varies by kit (typically 50-100 µM) | [7] |
| Excitation Wavelength | 400 nm | [7] |
| Emission Wavelength | 505 nm | [7] |
Visualizations
Signaling Pathway
References
- 1. promega.com [promega.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. file.elabscience.com [file.elabscience.com]
- 4. abcam.com [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abbkine.com [abbkine.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. sanbio.nl [sanbio.nl]
- 9. invivogen.com [invivogen.com]
Technical Support Center: Z-IETD-AFC Substrate and Caspase Activity Assays
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for using the fluorogenic caspase substrate, Z-IETD-AFC.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for a caspase assay using this compound?
Most caspase enzymes, including the primary target of this compound (caspase-8) and other related caspases like caspase-3, exhibit optimal activity under physiological conditions. The optimal pH is typically around 7.2-7.5.[1] Most enzyme activity assays are carried out at 37°C, as this temperature is optimal for the activity of human enzymes.[2][3] While higher temperatures can increase the reaction rate, temperatures above 40-50°C can lead to rapid enzyme denaturation and loss of activity.[4][5]
Q2: How stable is the this compound substrate in solution, and how should it be stored?
Proper storage is critical for substrate stability and experimental reproducibility. This compound is light-sensitive and susceptible to hydrolysis.[6] Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C.[6][7] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6][8]
| Parameter | Recommendation | Notes | Source |
| Solvent for Stock | DMSO | High-grade, anhydrous DMSO is recommended. | [6][8] |
| Powder Storage | -20°C to -80°C | Store desiccated and protected from light. | [7] |
| Stock Solution Storage | -20°C for short-term (≤1 month)-80°C for long-term (≤6 months) | Aliquot to avoid multiple freeze-thaw cycles. Protect from light. | [7][9] |
| Working Solution | Prepare fresh before use | Dilute stock solution in the appropriate assay buffer immediately prior to the experiment. | [3] |
Table 1: Recommended Storage and Handling of this compound.
Q3: My fluorescence signal is low or absent. What are the possible causes?
Several factors can lead to a weak or absent signal. Consider the following troubleshooting steps:
-
Inactive Enzyme: Ensure your cell lysates were prepared correctly and have not been stored improperly. Use freshly prepared lysates or samples stored at -80°C.[10] Enzyme activity can be lost over time, even at moderate temperatures.[5]
-
Substrate Degradation: The this compound substrate may have degraded due to improper storage (light exposure, multiple freeze-thaws). Use a fresh aliquot of the substrate.[6][7]
-
Suboptimal Assay Conditions: Verify the pH and temperature of your assay buffer. Most caspases function optimally at a neutral pH (~7.4) and 37°C.[1][2]
-
Insufficient Incubation Time: The reaction may not have proceeded long enough. Typical incubation times range from 1 to 4 hours.[10] You can perform a time-course experiment to determine the optimal incubation period for your specific system.
-
Incorrect Wavelengths: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for the cleaved AFC fluorophore (Excitation: ~390-400 nm, Emission: ~510-540 nm).[6]
-
Presence of Inhibitors: Your sample may contain endogenous or experimentally introduced caspase inhibitors.[11]
Caption: Troubleshooting logic for low fluorescence signal in caspase assays.
Q4: My results are inconsistent between experiments. What could be causing this variability?
Inconsistency often stems from minor variations in protocol execution.
-
Temperature Fluctuations: Even small temperature changes of 1-2 degrees can alter enzyme activity by 10-20%.[4][5] Ensure consistent incubation temperatures.
-
pH Drift: The pH of your buffers can change over time. Always use freshly prepared buffers or verify the pH before use.
-
Pipetting Errors: Use calibrated pipettes to ensure accurate volumes of enzyme, substrate, and buffers.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing either the enzyme source (lysate) or the substrate stock can lead to progressive loss of activity and degradation.[7][8] Always prepare single-use aliquots.
-
Timing: Ensure that incubation times are precisely controlled across all samples and experiments.
Q5: Can changes in pH affect the fluorescence of the cleaved 7-amino-4-trifluoromethylcoumarin (AFC) product itself?
Yes, the fluorescence of many fluorophores can be pH-dependent.[12] While AFC is generally stable, extreme pH values could potentially alter its fluorescence quantum yield.[13][14] Most caspase assay buffers are buffered to a neutral pH (around 7.4), which maintains both optimal enzyme activity and stable fluorophore emission.[1] It is crucial to maintain this pH throughout the experiment for reliable and comparable results.
Q6: How does temperature affect the stability of the caspase enzyme during the assay?
Temperature has a dual effect on enzymes.
-
Increased Activity: As temperature rises towards the optimum (around 37°C for human caspases), the rate of the enzymatic reaction increases due to higher kinetic energy.[4][5][15]
-
Denaturation: At temperatures above the optimum (e.g., >40-50°C), the enzyme's three-dimensional structure begins to unfold (denature).[16] This process is often irreversible and leads to a rapid loss of catalytic activity.[4] Even at moderate temperatures like 37°C, enzymes will deactivate over extended periods.[5] Therefore, incubation times should be carefully optimized to maximize product formation before significant enzyme inactivation occurs.
| Factor | Optimal Range | Effect Outside Range | Source |
| pH | 7.2 - 7.5 | Low pH (<6.5): Loss of activity due to changes in amino acid ionization, affecting protein folding and active site conformation.[15] High pH (>8.0): Similar loss of activity due to altered ionization states.[15] | |
| Temperature | 37°C | Low Temp (<25°C): Reaction rate is significantly reduced.[4] High Temp (>40°C): Rapid enzyme denaturation and irreversible loss of activity.[5] |
Table 2: General Parameters for Caspase Activity Assays.
Experimental Protocols
Protocol 1: Protocol for Measuring Caspase Activity using this compound
This protocol provides a general framework for measuring caspase activity in cell lysates.
A. Reagent Preparation:
-
Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol). Store at 4°C.[1]
-
Assay Buffer (2X): (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol). Store at 4°C.
-
DTT Stock (1 M): Prepare in sterile water and store in aliquots at -20°C.
-
This compound Substrate (10 mM Stock): Reconstitute powder in anhydrous DMSO. Aliquot and store at -80°C, protected from light.[17]
B. Assay Procedure:
-
Sample Preparation: Prepare cell lysates by your desired method. Determine the protein concentration of the supernatant.[10]
-
Reaction Setup: In a 96-well black microplate, prepare the following reactions on ice:
-
Sample Wells: 50 µL cell lysate (containing 50-200 µg total protein).[11]
-
Negative Control: 50 µL Lysis Buffer (no lysate).
-
-
Reaction Mix Preparation: Prepare a fresh master mix of 2X Assay Buffer containing 20 mM DTT (add 20 µL of 1 M DTT per 1 mL of 2X Assay Buffer).
-
Initiate Reaction:
-
Add 50 µL of the DTT-containing 2X Assay Buffer to each well.
-
Add 5 µL of 10 mM this compound substrate to each well (final concentration: ~200 µM). Note: The optimal substrate concentration may need to be determined empirically.[11]
-
-
Incubation: Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[3]
-
Measurement: Read the fluorescence on a microplate reader with excitation at ~400 nm and emission at ~505 nm.[6]
Caption: Experimental workflow for a caspase activity assay using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. monash.edu [monash.edu]
- 3. mpbio.com [mpbio.com]
- 4. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. Temperature Effects | Worthington Biochemical [worthington-biochem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Caspase-9 Substrate I, Fluorogenic A fluorogenic substrate for caspase-9 (ICE-LAP6, Mch6). | Sigma-Aldrich [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
- 12. quora.com [quora.com]
- 13. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Z-IETD-AFC Caspase-8 Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the Z-IETD-AFC fluorometric assay for caspase-8 activity.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments, presented in a question-and-answer format.
Issue 1: Low or No Fluorescence Signal
Question: I am not observing any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?
Answer:
A low or nonexistent signal in your this compound assay can stem from several factors, ranging from sample preparation to reagent integrity. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Cell Lysis | Ensure complete cell lysis to release caspase-8. The cell pellet should be thoroughly resuspended in the lysis buffer. For adherent cells, ensure the entire surface of the culture dish is exposed to the lysis buffer. Consider extending the incubation time on ice or adding a freeze-thaw cycle to facilitate lysis. |
| Degraded this compound Substrate | The AFC fluorophore is sensitive to light. Always store the this compound substrate protected from light and at the recommended temperature (-20°C or -80°C for long-term storage).[1] Avoid repeated freeze-thaw cycles. Thaw the substrate on ice immediately before use. |
| Inactive Caspase-8 | Caspase-8 activity can be diminished by improper sample handling. Keep cell lysates on ice to prevent protease degradation. Ensure that the 2X Reaction Buffer contains a fresh and adequate concentration of DTT, which is crucial for caspase-8 enzymatic activity.[2] |
| Insufficient Caspase-8 Activity in Samples | The experimental conditions may not have induced apoptosis sufficiently to generate a detectable level of active caspase-8. Confirm apoptosis induction using a positive control (e.g., cells treated with a known apoptosis inducer like TNF-α or Fas ligand). Increase the amount of cell lysate used in the assay to concentrate the enzyme. |
| Suboptimal Reaction Time | For samples with low caspase-8 activity, the standard incubation time may be too short. Try extending the incubation period to allow for more substrate cleavage. Conversely, for very high activity, a shorter incubation time might be necessary to stay within the linear range of the assay.[2] |
| Incorrect Instrument Settings | Verify that the fluorometer or plate reader is set to the correct excitation and emission wavelengths for AFC (approximately 400 nm excitation and 505 nm emission).[3] |
Issue 2: High Background Fluorescence
Question: My negative controls and blank wells show a high fluorescent signal. How can I reduce this background?
Answer:
High background fluorescence can mask the specific signal from caspase-8 activity, leading to inaccurate results. The following table outlines common causes and their remedies.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Autofluorescence from Buffers or Media | Use freshly prepared buffers. Some components in aged or improperly stored buffers can become autofluorescent. If using cell culture media in the final reaction, be aware that components like phenol red and riboflavin are fluorescent and can contribute to high background. Whenever possible, use phenol red-free media for the final steps of your experiment. |
| Spontaneous Substrate Degradation | Improper storage of the this compound substrate can lead to the release of free AFC, causing high background. Store the substrate in small aliquots at -20°C or -80°C and protect it from light.[1] |
| Contamination of Reagents or Labware | Ensure that all pipette tips, microplates, and tubes are sterile and free from any fluorescent contaminants. Use black microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. |
| Non-specific Protease Activity | Other proteases in the cell lysate may cleave the this compound substrate. Include a negative control with a specific caspase-8 inhibitor (like Z-IETD-FMK) to confirm that the signal is due to caspase-8 activity.[2] |
Frequently Asked Questions (FAQs)
This section covers general questions about this compound signal quenching and prevention.
1. What is this compound signal quenching?
This compound signal quenching refers to any process that decreases the fluorescence intensity of the 7-Amino-4-trifluoromethylcoumarin (AFC) fluorophore, which is released upon cleavage of the this compound substrate by active caspase-8. This can lead to an underestimation of enzyme activity. Quenching can occur through various mechanisms, including photobleaching, chemical quenching, and environmental effects.
2. What is photobleaching and how can I prevent it with AFC?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. While AFC is a relatively stable fluorophore, prolonged or intense exposure to excitation light can lead to signal loss.
Strategies to Minimize Photobleaching:
-
Reduce Exposure Time: Minimize the time the sample is exposed to the excitation light in the fluorometer or microscope.
-
Lower Excitation Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the light source.
-
Use Antifade Reagents: For microscopy applications, consider using a mounting medium that contains an antifade reagent.
-
Work in Low Light Conditions: Prepare and handle your samples in a dimly lit environment to minimize ambient light exposure.
3. How does pH affect the AFC fluorescence signal?
The fluorescence of AFC is pH-sensitive. It is most fluorescent at neutral to slightly alkaline pH.[3] Acidic conditions can lead to a significant decrease in fluorescence intensity. Therefore, it is crucial to maintain a stable and appropriate pH in your assay buffer, typically between 7.0 and 8.0.
4. Can the buffer composition affect my AFC signal?
Yes, the components of your buffer can influence AFC fluorescence. Some common buffer components and their potential effects are listed below.
| Buffer Component | Potential Effect on AFC Signal |
| Phosphate-Buffered Saline (PBS) | Generally compatible, but high concentrations of phosphate may have a minor quenching effect on some fluorophores. |
| Tris Buffer | Often used in fluorescence assays and is generally considered compatible with AFC. |
| HEPES Buffer | Commonly used and generally compatible. However, be aware that HEPES can be oxidized by hypochlorous acid, which could potentially affect fluorescence in some biological contexts. |
| High Salt Concentrations | Can alter the microenvironment of the fluorophore and may lead to a decrease in fluorescence intensity. |
It is recommended to use the optimized reaction buffer provided in most commercial kits. If you are preparing your own buffers, ensure they are at the correct pH and ionic strength.
5. How should I store my this compound substrate and other reagents to prevent signal loss?
Proper storage is critical for maintaining the integrity of your assay components.
-
This compound Substrate: Store at -20°C or -80°C, protected from light.[1] Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Cell Lysis Buffer and Reaction Buffer: Store at 4°C after opening.
-
DTT: Store as a concentrated stock solution at -20°C. Add fresh DTT to the reaction buffer immediately before use, as it is unstable in solution.
Experimental Protocols
Protocol 1: Standard Caspase-8 Activity Assay
This protocol provides a general workflow for measuring caspase-8 activity in cell lysates using the this compound substrate.
-
Sample Preparation:
-
Induce apoptosis in your cells using your desired method. Include a non-induced control group.
-
Harvest 1-5 x 10^6 cells and wash them with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in 50-100 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cytosolic extract).[2]
-
-
Assay Reaction:
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well containing cell lysate.
-
Add 5 µL of 1 mM this compound substrate to each well (final concentration: 50 µM).
-
Include appropriate controls:
-
Blank: Lysis buffer without cell lysate.
-
Negative Control: Non-induced cell lysate.
-
Inhibitor Control: Induced cell lysate pre-incubated with a caspase-8 inhibitor (e.g., Z-IETD-FMK).
-
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the this compound assay.
Caption: Caspase-8 activation pathway and the principle of the this compound assay.
Caption: A logical workflow for troubleshooting common issues in the this compound assay.
References
Technical Support Center: Z-IETD-AFC Assay & Pipetting Accuracy
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals obtain accurate and reproducible results with the Z-IETD-AFC caspase-8 assay. A significant focus is placed on the critical role of proper pipetting technique.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method for detecting caspase-8 activity.[1][2][3] Caspase-8 is an initiator caspase that plays a crucial role in the extrinsic pathway of apoptosis.[4][5] The assay utilizes a synthetic substrate, this compound, which consists of the caspase-8 recognition sequence IETD conjugated to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[1][2][3] In its intact form, the substrate is not fluorescent.[6] When active caspase-8 cleaves the substrate at the aspartate residue, the AFC molecule is released.[2][7] The free AFC then emits a measurable fluorescent signal, which is directly proportional to the caspase-8 activity in the sample.[2][7] The excitation and emission wavelengths for AFC are typically around 400 nm and 505 nm, respectively.[2][3]
Q2: My negative controls show high fluorescence. What are the possible causes?
High background fluorescence in negative controls can be caused by several factors:
-
Substrate Degradation: The this compound substrate can degrade over time, especially if not stored properly (e.g., exposed to light or moisture), leading to the release of free AFC.[1][2][6] Ensure the substrate is stored at -20°C or -80°C in a desiccated, dark environment.[1]
-
Contaminated Reagents: Buffers or water used in the assay may be contaminated with fluorescent substances. Use fresh, high-quality reagents.
-
Autofluorescence: Some biological samples naturally contain fluorescent molecules. It is important to include a blank control (no substrate) to measure the inherent fluorescence of your sample.[6][8]
-
Improper Plate Selection: For fluorescence assays, it is crucial to use black microplates to minimize background signal and prevent light scatter.[9]
Q3: The fluorescence signal in my samples is very low or absent.
A low or absent signal may indicate one of the following issues:
-
Inactive Caspase-8: The experimental conditions may not have successfully induced apoptosis, resulting in low levels of active caspase-8.
-
Incorrect Reagent Preparation: Ensure all reagents, especially the reaction buffer containing DTT, are prepared correctly. DTT is critical for caspase activity and is prone to oxidation.[2]
-
Suboptimal Assay Conditions: Verify that the incubation time and temperature are appropriate for the assay as specified in the kit protocol.[9]
-
Pipetting Errors: Inaccurate pipetting of the substrate, cell lysate, or other reagents can lead to a lower-than-expected signal.[10]
-
Incorrect Filter Settings: Double-check that the excitation and emission wavelengths on the fluorometer are set correctly for AFC (Ex: ~400 nm, Em: ~505 nm).[2][3]
Q4: How can I improve my pipetting accuracy and precision?
Consistent and accurate pipetting is fundamental to reliable assay results.[11][12][13] Here are key techniques to improve your skills:
-
Pre-wet the Pipette Tip: Aspirate and dispense the liquid back into the reservoir at least three times before taking the actual measurement. This equilibrates the temperature and humidity inside the tip, which is especially important for volatile liquids.[13][14][15][16]
-
Consistent Plunger Action: Depress and release the plunger smoothly and consistently.[13][15][16] Repeatable actions lead to repeatable results.[15][16]
-
Proper Immersion Depth: Immerse the tip just below the meniscus (2-3 mm for small volumes, 5-6 mm for larger volumes) to avoid aspirating air or coating the outside of the tip with excess liquid.[12][13][15][16]
-
Vertical Pipetting: Hold the pipette vertically when aspirating. Holding it at an angle can lead to inaccurate aspiration.[13][14][17]
-
Dispense Against the Wall: When dispensing, touch the pipette tip to the side of the well or into the liquid already present to ensure all the liquid is transferred.[11][18]
-
Use the Right Pipette: Use a pipette with a volume range that is appropriate for the volume you are dispensing. Accuracy decreases when using the very bottom of a pipette's range.[15][17]
-
Temperature Equilibrium: Allow the pipette, tips, and liquids to equilibrate to room temperature before use.[14][15][19]
Q5: What is the difference between forward and reverse pipetting, and when should I use each?
-
Forward Pipetting: This is the standard technique where you press the plunger to the first stop, aspirate the liquid, and then press to the second stop to dispense the full volume. This method is recommended for aqueous solutions.[14][18]
-
Reverse Pipetting: In this technique, you press the plunger to the second stop, aspirate the liquid, and then press only to the first stop to dispense. This leaves a small amount of liquid in the tip. Reverse pipetting is recommended for viscous or volatile liquids to prevent under-delivery or dripping.[12][14][18]
Impact of Pipetting Inaccuracy on this compound Assay Results
Pipetting errors directly impact the final calculated enzyme activity by altering the concentration of enzymes, substrates, and standards. Even small, seemingly insignificant errors can accumulate and lead to substantial deviations in the results.
Table 1: Illustrative Impact of Pipetting Errors on Calculated Caspase-8 Activity
| Error Type | Pipetting Error | Consequence | Impact on Final Result (Illustrative) |
| Substrate Addition | 5% less volume | Lower substrate concentration | 5-10% decrease in measured activity |
| 10% more volume | Higher substrate concentration | 10-15% increase in measured activity | |
| Lysate Addition | 5% less volume | Fewer enzyme molecules in the well | ~5% decrease in calculated activity |
| 10% more volume | More enzyme molecules in the well | ~10% increase in calculated activity | |
| AFC Standard Curve | Inconsistent pipetting | Poor linearity (low R²) | Inaccurate calculation of enzyme concentration |
| Serial Dilutions | Compounding errors | Inaccurate standard concentrations | Skewed standard curve and inaccurate results |
Disclaimer: The quantitative "Impact on Final Result" values in this table are for illustrative purposes to demonstrate the potential magnitude of the effect and are not based on specific experimental data.
Experimental Protocols
Protocol 1: this compound Caspase-8 Activity Assay
This protocol provides a general workflow. Always refer to your specific kit's manual for detailed instructions.
-
Sample Preparation:
-
Induce apoptosis in your cell culture using the desired method.
-
Harvest 1-5 million cells and wash with ice-cold PBS.[2]
-
Lyse the cells using the provided lysis buffer on ice for 10-20 minutes.[2]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C to pellet debris.[2]
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Assay Reaction:
-
Prepare the 2X reaction buffer by adding DTT as instructed in your kit manual.[2]
-
In a black 96-well plate, add 50 µL of cell lysate to each well.[2]
-
Add 50 µL of the 2X reaction buffer to each well.[2]
-
Include appropriate controls: a negative control (uninduced cells), a positive control (cells treated with a known apoptosis inducer), and a blank (lysis buffer without lysate).
-
Add 5 µL of the 1 mM this compound substrate to each well (final concentration of 50 µM).[2]
-
-
Measurement:
Protocol 2: Gravimetric Pipette Accuracy Check
A simple way to check the accuracy of your pipettes is by weighing the amount of distilled water they dispense.
-
Preparation:
-
Place an analytical balance in a draft-free location.
-
Place a weigh boat on the balance and tare it.
-
Allow distilled water to equilibrate to room temperature.
-
-
Measurement:
-
Set the pipette to the desired volume.
-
Aspirate the distilled water using proper pipetting technique.
-
Dispense the water into the weigh boat.
-
Record the weight.
-
Repeat this measurement at least 5 times.
-
-
Calculation:
-
At room temperature (~20-25°C), the density of water is approximately 1 g/mL. Therefore, the weight in grams should be very close to the volume in milliliters (or milligrams to microliters).
-
Accuracy (% Error): [(Average Weight - Expected Weight) / Expected Weight] * 100
-
Precision (Coefficient of Variation, %CV): (Standard Deviation of Weights / Average Weight) * 100
-
Visual Guides
Caption: Principle of the this compound fluorometric assay for caspase-8 activity.
Caption: A step-by-step workflow for the this compound caspase-8 assay.
Caption: A decision tree for troubleshooting common pipetting errors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. z-vad-fmk.com [z-vad-fmk.com]
- 3. cephamls.com [cephamls.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sanbio.nl [sanbio.nl]
- 6. High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities [app.jove.com]
- 7. bio-rad.com [bio-rad.com]
- 8. mdpi.com [mdpi.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Modeling error in experimental assays using the bootstrap principle: Understanding discrepancies between assays using different dispensing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. 5 Tips to Improve Your Pipetting Accuracy - LabMal Academy [labmal.com]
- 14. 10 Steps to Improve Pipetting Accuracy | Thermo Fisher Scientific - SE [thermofisher.com]
- 15. biosistemika.com [biosistemika.com]
- 16. How can you improve Pipetting Accuracy? - Microlit [microlit.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. brandtech.com [brandtech.com]
- 19. integra-biosciences.com [integra-biosciences.com]
How to correct for autofluorescence of compounds in a Z-IETD-AFC assay
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering autofluorescence from test compounds in the Z-IETD-AFC Caspase-8 activity assay.
Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence and why is it a problem in the this compound assay?
A: Autofluorescence is the natural tendency of certain molecules to absorb light and then re-emit it at a longer wavelength. In the context of the this compound assay, this becomes a problem when a test compound fluoresces in the same spectral region as the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore that is released upon substrate cleavage by active Caspase-8.
The this compound assay relies on detecting the fluorescence of liberated AFC, which has an excitation maximum around 400 nm and an emission maximum around 505 nm.[1][2] If your test compound also emits light in this yellow-green range, it will artificially inflate the fluorescence reading. This can mask true inhibition or lead to false-positive results by suggesting lower enzyme activity than is actually present.
Q2: How can I determine if my test compound is causing interference?
A: The most straightforward method is to run a "compound-only" control. This involves preparing a well with the assay buffer, the this compound substrate, and your test compound at the final concentration, but without the cell lysate or purified enzyme. If you measure significant fluorescence from this well, your compound is autofluorescent and correction is necessary.[3]
Q3: What is the primary method for correcting for compound autofluorescence in a plate-based assay?
A: The standard and most direct method is background subtraction . This involves measuring the fluorescence of the compound under the same assay conditions (buffer, substrate, temperature, and incubation time) but in the absence of enzyme activity. This background fluorescence value is then subtracted from the fluorescence measured in the complete reaction (which includes the enzyme).[4][5][6] This corrected value represents the true enzyme-generated signal.
Troubleshooting Guide: Correcting for Autofluorescence
This section provides a detailed protocol for setting up your experiment to accurately correct for compound autofluorescence.
Experimental Workflow for Identifying and Correcting Autofluorescence
Caption: Workflow for identifying and correcting compound autofluorescence.
Detailed Experimental Protocol: Plate Setup for Background Subtraction
To accurately correct for autofluorescence, you must include the proper controls on your 96-well plate. Use a black, opaque-walled plate to minimize well-to-well crosstalk.
Required Controls and Samples:
-
Blank (No Enzyme, No Compound):
-
Contains: Assay Buffer + this compound Substrate.
-
Purpose: Measures the background fluorescence of the buffer and substrate alone.
-
-
Vehicle Control (Enzyme + Vehicle):
-
Contains: Cell Lysate + Assay Buffer + this compound Substrate + Vehicle (e.g., DMSO).
-
Purpose: Measures the baseline Caspase-8 activity in your samples without any treatment.
-
-
Compound-Only Control (No Enzyme):
-
Contains: Assay Buffer + this compound Substrate + Test Compound.
-
Purpose: This is the critical control that measures the intrinsic fluorescence of your compound under assay conditions.
-
-
Test Sample (Enzyme + Compound):
-
Contains: Cell Lysate + Assay Buffer + this compound Substrate + Test Compound.
-
Purpose: Measures the total fluorescence from both enzyme activity and compound autofluorescence.
-
Data Analysis and Calculation
Follow these steps to calculate the true Caspase-8 activity.
-
Subtract the Blank: First, subtract the average fluorescence of the 'Blank' wells from all other wells to normalize for buffer and substrate background.
-
Calculate Corrected Fluorescence: Use the following formula for each test compound concentration:
Corrected Signal = (Fluorescence of Test Sample) - (Fluorescence of Compound-Only Control)
Logical Flow of Data Correction
Caption: Logic of subtracting autofluorescence to find the true signal.
Sample Data Presentation
Summarize your quantitative results in a table for clarity and easy comparison.
| Well Type | Raw Fluorescence (RFU) | Blank-Subtracted RFU | Final Corrected Signal (RFU) |
| Blank | 50 | N/A | N/A |
| Vehicle Control | 1550 | 1500 | 1500 |
| Compound-Only (10 µM) | 450 | 400 | N/A |
| Test Sample (10 µM) | 1250 | 1200 | 800 |
In the example above, the uncorrected signal (1200 RFU) would incorrectly suggest significant enzyme activity, whereas the corrected signal (800 RFU) reveals a much lower level of activity, indicating potential inhibition by the compound.
Additional Troubleshooting
Q4: My compound's fluorescence appears to change during the incubation period. How do I handle this?
A: Some compounds are unstable and may degrade, or they may interact with components in the assay buffer over time, leading to a change in their fluorescent properties. To account for this, you should measure the fluorescence of both your main experimental plate and a parallel "Compound-Only Control" plate at the exact same time points. This ensures the background you subtract is temporally accurate.
Q5: Are there any other ways to minimize autofluorescence issues from the beginning?
A: While you cannot change the fluorophore in a pre-defined kit like the this compound assay, you can take steps to minimize other sources of background fluorescence:
-
Use Phenol Red-Free Medium: If working with cell culture, ensure the final assay buffer does not contain phenol red, which can fluoresce and contribute to background.
-
Select Proper Labware: Always use black-walled, clear-bottom microplates designed for fluorescence assays to prevent light scatter and crosstalk between wells.
-
Choose Fluorophores Wisely: For other assays where you have a choice, selecting probes that excite and emit in the far-red or near-infrared spectrum can often reduce issues, as fewer biological molecules and synthetic compounds autofluoresce at these longer wavelengths.[7][8]
References
- 1. cephamls.com [cephamls.com]
- 2. z-vad-fmk.com [z-vad-fmk.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The fluorescence laboratory. - Subtract background emission [fluortools.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Ensuring complete cell lysis for accurate caspase-8 measurement with Z-IETD-AFC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure accurate caspase-8 measurement using the Z-IETD-AFC substrate, with a focus on achieving complete cell lysis.
Troubleshooting Guides
Issue 1: Low or No Caspase-8 Activity Detected
If you are observing lower than expected or no caspase-8 activity, incomplete cell lysis is a primary suspect. This guide will walk you through troubleshooting steps to ensure the complete release of cellular contents for accurate measurement.
Question: My caspase-8 activity is unexpectedly low. How can I determine if incomplete cell lysis is the cause?
Answer:
Several methods can help you assess the efficiency of your cell lysis protocol:
-
Microscopic Examination: A simple and direct method is to visualize a small aliquot of your cell suspension under a microscope after lysis. The absence of intact cells is a good indicator of successful lysis.[1]
-
Protein Concentration Measurement: Measure the total protein concentration in your lysate using a standard protein assay (e.g., Bradford or BCA). Compare this to the protein concentration from a sample lysed with a very harsh method (e.g., sonication or a strong denaturing buffer) or to established values for your cell type and number. A significantly lower concentration in your experimental sample suggests incomplete lysis.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released upon cell membrane damage. Commercially available LDH cytotoxicity assays can quantify the amount of LDH in your supernatant, which is proportional to the percentage of lysed cells.
-
Trypan Blue Staining: While typically used to assess cell viability, trypan blue can also give a rough estimate of lysis. After your lysis protocol, add trypan blue to an aliquot of the cell suspension. A high percentage of stained (dead) cells that still appear cellular, rather than as debris, may indicate compromised but not fully lysed cells.
Question: I've confirmed that my cell lysis is incomplete. What are the common causes and how can I improve it?
Answer:
Incomplete cell lysis can stem from several factors related to your lysis buffer, mechanical disruption methods, or cell type. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Lysis Buffer: The composition of your lysis buffer is critical.
-
Detergent Choice and Concentration: For mammalian cells, non-ionic detergents like Triton X-100 or NP-40 are commonly used. Ensure the concentration is optimal (typically 0.1-1.0%).[1][2] For cells with tougher walls, like bacteria or yeast, stronger detergents or enzymatic lysis may be necessary.[3]
-
Buffer Components: Ensure your lysis buffer contains appropriate salts and buffering agents to maintain pH and osmolarity. Some protocols recommend the inclusion of reagents like CHAPS.[2][4]
-
-
Insufficient Mechanical Disruption:
-
Freeze-Thaw Cycles: For this method to be effective, ensure cells are frozen completely (e.g., in a dry ice/ethanol bath) and thawed rapidly.[5] Multiple cycles (typically 3 or more) are often required.[5][6]
-
Sonication: If using a sonicator, optimize the power, duration, and number of cycles. Keep the sample on ice to prevent heating and protein degradation.[7][8]
-
Homogenization: For tissues, thorough homogenization using a Dounce or mechanical homogenizer is crucial.[2]
-
-
Cell Type and Density:
-
Resistant Cell Lines: Some cell lines are inherently more resistant to lysis. You may need to try a combination of chemical and mechanical lysis methods.[3]
-
High Cell Density: An excessive number of cells can overwhelm the capacity of the lysis buffer. Ensure you are using the recommended cell number for the volume of lysis buffer.[9][10]
-
Question: Can the lysis procedure itself affect caspase-8 activity?
Answer:
Yes, the lysis procedure can impact the stability and activity of caspase-8.
-
Temperature: All steps of the lysis procedure should be performed at 4°C (on ice) to minimize the activity of proteases and phosphatases that can degrade or inactivate caspase-8.[8]
-
Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use to protect caspase-8 from degradation.[2][8][11] Note that some protease inhibitors, such as those for cysteine proteases, should be avoided as they can inhibit caspases.[12]
-
Foaming: Avoid vigorous vortexing or mixing that can cause foaming, as this can denature proteins. Gentle mixing is recommended.[13][14]
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and how does it work for measuring caspase-8 activity?
A1: this compound is a fluorogenic substrate for caspase-8.[15][16] It consists of the tetrapeptide sequence IETD, which is recognized and cleaved by active caspase-8, linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC).[17] When the substrate is intact, the AFC molecule's fluorescence is quenched. Upon cleavage by caspase-8, the free AFC is released and emits a strong yellow-green fluorescence when excited with light at approximately 400 nm.[17][18] The intensity of this fluorescence is directly proportional to the caspase-8 activity in the sample.
Q2: What is the extrinsic pathway of apoptosis and the role of caspase-8?
A2: The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[19][20] This binding triggers the recruitment of adaptor proteins like FADD, which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[19][21] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage.[22] Activated caspase-8 then initiates the downstream apoptotic cascade by directly cleaving and activating effector caspases, such as caspase-3 and -7, or by cleaving the protein Bid to engage the intrinsic (mitochondrial) pathway.[19][22]
Experimental Protocol
Q3: Can you provide a general protocol for a caspase-8 activity assay using this compound?
A3: The following is a generalized protocol. Always refer to the specific manufacturer's instructions for your assay kit.
Protocol: Caspase-8 Fluorometric Assay
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control cell population.
-
Cell Harvesting and Lysis:
-
For suspension cells, pellet the cells by centrifugation. For adherent cells, scrape the cells. Do not use trypsin as it can damage the cells.[8]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer containing protease inhibitors.[9][10] The recommended cell concentration is typically 2-5 x 10^6 cells per 100 µL of lysis buffer.[10]
-
Incubate the cell suspension on ice for 10-15 minutes.[9][10]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet the cell debris.[9][10]
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.
-
Dilute the lysates with lysis buffer to a final concentration within the linear range of the assay (typically 50-200 µg of protein per sample).[9]
-
-
Caspase-8 Assay:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence (from the blank control) from all readings.
-
The fold-increase in caspase-8 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
-
Data Presentation
Table 1: Comparison of Common Cell Lysis Methods
| Lysis Method | Principle | Lysis Time | Efficiency | Pros | Cons |
| Detergent-based | Solubilizes cell membranes | 10-30 min | High | Simple, reproducible | May interfere with downstream applications |
| Freeze-Thaw | Ice crystal formation disrupts membranes | 1-2 hours | Medium-High | Gentle, does not denature most proteins | Can be time-consuming, may not be effective for all cell types |
| Sonication | High-frequency sound waves create shear forces | 1-5 min | High | Very efficient, can lyse tough cells | Can generate heat and denature proteins, requires specialized equipment |
| Bead Beating | Mechanical shearing by beads | 1-10 min | High | Effective for hard-to-lyse cells (e.g., yeast, bacteria) | Can generate heat, may require optimization of bead size and material |
| Osmotic Shock | Cells burst in a hypotonic solution | 15-30 min | Low-Medium | Very gentle | Inefficient for many cell types, may not release all cellular contents |
Table 2: Troubleshooting Low Caspase-8 Signal
| Observation | Potential Cause | Recommended Solution |
| Low fluorescence in all samples (including positive control) | Degraded substrate or enzyme | Use fresh substrate and enzyme. Store reagents properly at -20°C or -80°C, protected from light.[15] |
| Incorrect filter settings on the fluorometer | Verify excitation (~400 nm) and emission (~505 nm) wavelengths.[17] | |
| Low fluorescence in experimental samples, positive control is fine | Incomplete cell lysis | See Troubleshooting Guide 1. Optimize lysis buffer and/or mechanical disruption. |
| Insufficient apoptosis induction | Optimize the concentration and incubation time of the apoptotic stimulus. | |
| Caspase-8 degradation | Perform all lysis steps on ice and use a fresh protease inhibitor cocktail.[8] | |
| Low protein concentration in lysate | Increase the number of cells used or decrease the volume of lysis buffer. Normalize activity to protein concentration. |
Visualizations
Caption: The extrinsic apoptosis signaling pathway.
Caption: Experimental workflow for caspase-8 activity assay.
References
- 1. goldbio.com [goldbio.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell lysis techniques | Abcam [abcam.com]
- 4. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. immunoway.com.cn [immunoway.com.cn]
- 11. pamgene.com [pamgene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. protocols.io [protocols.io]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Caspase-8 Substrate IETD-AFC (CAS 211990-57-7) | Abcam [abcam.com]
- 17. cephamls.com [cephamls.com]
- 18. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 19. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 20. Caspase-8: not so silently deadly - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
Validation & Comparative
A Comparative Guide to the Validation of Caspase-8 Activation: Z-IETD-AFC Fluorometric Assay vs. Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, playing a pivotal role in programmed cell death. Its activation is a key indicator of apoptosis induction, making its accurate detection and quantification essential in various research areas, including cancer biology, immunology, and neurodegenerative diseases. Two widely employed methods for validating caspase-8 activation are the Z-IETD-AFC fluorometric assay and Western blotting. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
The this compound assay is a direct measure of caspase-8 enzymatic activity. It utilizes a synthetic peptide substrate, Z-Ile-Glu-Thr-Asp-7-amino-4-trifluoromethyl coumarin (this compound), which is specifically recognized and cleaved by active caspase-8. This cleavage releases the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC), resulting in a fluorescent signal that is proportional to the caspase-8 activity in the sample.
Western blotting, on the other hand, is an antibody-based technique that detects the presence of specific proteins. In the context of caspase-8 activation, it is used to identify the cleaved, active fragments of procaspase-8. The full-length, inactive procaspase-8 (approximately 55 kDa) is proteolytically processed into smaller, active subunits (p43/p41 and p18/p10) upon activation. Western blotting can distinguish between the pro-form and the cleaved forms, providing a semi-quantitative assessment of caspase-8 activation.[1][2]
This guide will delve into the principles, protocols, and comparative performance of these two essential techniques.
Signaling Pathway of Caspase-8 Activation
Caspase-8 is activated through the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[3][4] This binding event triggers the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), to the intracellular death domain of the receptor.[5] Procaspase-8 is then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-proteolytic cleavage and activation.[5][6] Activated caspase-8 can then initiate a downstream caspase cascade, leading to the execution of apoptosis.
Experimental Protocols
This compound Fluorometric Assay
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
This compound substrate (1 mM stock in DMSO)
-
Dithiothreitol (DTT, 1 M stock)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Workflow:
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in cold cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect Lysate: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate per well.
-
Add 2x reaction buffer to each well.
-
Add this compound substrate to a final concentration of 50 µM.
-
Bring the final volume to 100 µL with cell lysis buffer.
-
Include a blank control (lysis buffer without lysate).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Western Blotting for Cleaved Caspase-8
This protocol is a general guideline and may need optimization for specific antibodies and experimental setups.[7]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for cleaved caspase-8
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Procedure:
-
Induce Apoptosis and Prepare Lysates: Treat and lyse cells as described for the this compound assay, using a suitable lysis buffer for Western blotting.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-8 (and a loading control antibody) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
Data Presentation and Comparison
The following tables summarize the key characteristics and provide a hypothetical quantitative comparison of the this compound assay and Western blotting for the validation of caspase-8 activation. It is important to note that direct head-to-head quantitative comparisons in the literature are scarce, and these values are compiled from various sources and typical experimental outcomes.
Qualitative Comparison
| Feature | This compound Fluorometric Assay | Western Blotting |
| Principle | Measures enzymatic activity of caspase-8 | Detects the presence of cleaved caspase-8 protein |
| Output | Quantitative (fluorescence intensity) | Semi-quantitative (band intensity) |
| Specificity | Relies on the specificity of the IETD peptide sequence for caspase-8. Can have cross-reactivity with other caspases. | Depends on the specificity of the primary antibody for the cleaved form of caspase-8. |
| Sensitivity | Generally considered more sensitive for detecting low levels of caspase activity.[3] | Sensitivity is dependent on antibody affinity and protein abundance. |
| Throughput | High-throughput (96- or 384-well plate format) | Low to medium throughput |
| Time | Relatively fast (2-4 hours) | Time-consuming (1-2 days) |
| Cost | Generally lower cost per sample for high-throughput screening | Higher cost per sample, especially for antibodies |
| Information Provided | Provides a measure of the catalytic activity of caspase-8. | Provides information on the molecular weight of the detected protein, confirming the presence of cleaved fragments. |
Quantitative Comparison (Hypothetical Data)
The following data is illustrative and compiled from typical results seen in the literature. A study by Thakur and Ahirwar (2019) showed a significant increase in caspase activity using a luminescence-based assay, which was corroborated by the appearance of cleaved caspase bands in a Western blot.[8]
| Parameter | This compound Assay | Western Blotting |
| Fold Induction (Apoptotic vs. Control) | 5-10 fold increase in fluorescence | 3-5 fold increase in cleaved caspase-8 band intensity |
| Limit of Detection | Picomolar range of active caspase-8 | Nanogram range of cleaved caspase-8 |
| Dynamic Range | Typically 2-3 orders of magnitude | More limited, prone to saturation |
| Linearity | Good linearity within the dynamic range | Can be non-linear, especially at high protein concentrations |
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// Edges Question -> ZIETDAFC; Question -> WesternBlot; ZIETDAFC -> Activity; WesternBlot -> Cleavage; Activity -> Quantitative; Activity -> HighThroughput; Cleavage -> SemiQuantitative; Cleavage -> LowThroughput; WesternBlot -> Confirmation; }
Conclusion and Recommendations
Both the this compound fluorometric assay and Western blotting are valuable techniques for validating caspase-8 activation. The choice between them depends on the specific research question and experimental constraints.
The This compound assay is highly recommended for:
-
High-throughput screening of compounds that modulate caspase-8 activity.
-
Quantitative measurement of caspase-8 enzymatic activity.
-
Rapid assessment of apoptosis induction.
Western blotting is the preferred method for:
-
Confirming the specific cleavage of procaspase-8 into its active fragments.
-
Distinguishing between different caspase-8 isoforms if specific antibodies are available.
-
Providing a visual, albeit semi-quantitative, confirmation of caspase-8 activation to complement activity assay data.
For a comprehensive and robust validation of caspase-8 activation, it is often advisable to use both methods in conjunction. The this compound assay can provide sensitive and quantitative data on enzymatic activity, while Western blotting can confirm the specific proteolytic processing of procaspase-8, adding a layer of specificity and confidence to the findings. This dual approach ensures a thorough and reliable assessment of this key apoptotic event.
References
- 1. Cleaved Caspase 8/P18 antibody (85171-3-PBS) | Proteintech [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. FLIPL induces caspase-8 activity in the absence of interdomain caspase-8 cleavage and alters substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the regulatory mechanism for caspase-8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-reactivity of Z-IETD-AFC with other caspases like caspase-3 and caspase-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorogenic caspase-8 substrate, Z-IETD-AFC, and its cross-reactivity with other key apoptotic caspases, namely caspase-3 and caspase-9. The information presented herein is supported by experimental data to aid in the accurate design and interpretation of apoptosis-related assays.
Understanding this compound Specificity
The most direct quantitative measure of cross-reactivity comes from inhibition studies using the closely related peptide inhibitor, Z-IETD-FMK. This irreversible inhibitor shares the same IETD recognition sequence, and its inhibition constants (IC50 values) against a panel of caspases provide a strong indication of the substrate's specificity.
Quantitative Comparison of Z-IETD Peptide Cross-Reactivity
The following table summarizes the inhibitory concentrations (IC50) of the peptide inhibitor Z-IETD-FMK against caspases-8, -9, and the qualitative interaction with caspase-3. This data is indicative of the selectivity of the IETD peptide sequence.
| Caspase | Z-IETD-FMK IC50 | Relative Selectivity (Compared to Caspase-8) | Notes |
| Caspase-8 | 350 nM[2] | 1x | Primary target, potent inhibition. |
| Caspase-9 | 3.7 µM (3700 nM)[2] | ~10.6x less sensitive | Exhibits significantly less sensitivity compared to caspase-8. |
| Caspase-3 | Weakly Inhibited[2] | Not Quantified | Described as being only partially or weakly inhibited.[1][2] A specific IC50 value is not readily available in the literature, suggesting low affinity. |
Note: The data presented is for the inhibitor Z-IETD-FMK. While this provides a strong indication of the IETD peptide's specificity, it is important to note that the kinetics of substrate cleavage (this compound) and enzyme inhibition (Z-IETD-FMK) are not identical.
Apoptotic Signaling Pathways
The diagram below illustrates the positions of caspase-8, caspase-9, and caspase-3 in the extrinsic and intrinsic apoptotic pathways. Understanding these pathways is critical for interpreting data from caspase activity assays.
Caption: The extrinsic and intrinsic apoptotic pathways converge on the executioner caspase-3.
Experimental Protocols
Determining Caspase Activity and Inhibitor Specificity using a Fluorometric Assay
This protocol provides a general framework for assessing caspase activity and the specificity of inhibitors like Z-IETD-FMK using a fluorogenic substrate such as this compound.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT (add fresh).
-
Caspase Substrates: Prepare stock solutions of fluorogenic substrates (e.g., this compound for caspase-8, Ac-DEVD-AFC for caspase-3, Ac-LEHD-AFC for caspase-9) in DMSO. The final concentration in the assay is typically 50 µM.[3][4]
-
Caspase Inhibitors: Prepare a stock solution of the inhibitor (e.g., Z-IETD-FMK) in DMSO.
-
Recombinant Caspases: Use purified, active recombinant caspases for direct enzyme inhibition assays.
2. Cell Lysate Preparation (for cellular caspase activity):
-
Induce apoptosis in your cell line of interest using an appropriate stimulus. Include a non-induced control group.
-
Harvest cells (e.g., 1-5 x 10^6 cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of chilled Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).[5]
3. Fluorometric Assay Procedure:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of protein) or purified recombinant caspase in Assay Buffer to each well.
-
For inhibitor studies, pre-incubate the lysate or recombinant caspase with varying concentrations of the inhibitor (e.g., Z-IETD-FMK) for 10-30 minutes at 37°C.[3]
-
Initiate the reaction by adding 5 µL of the 1 mM fluorogenic substrate (final concentration 50 µM).[4]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over 1-2 hours at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm for AFC.[6]
-
Calculate the rate of substrate cleavage (change in fluorescence units per minute).
-
For IC50 determination, plot the rate of reaction against the log of the inhibitor concentration and fit the data using a non-linear regression model.
Experimental Workflow for Caspase Inhibitor Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a caspase inhibitor.
Caption: Workflow for determining the IC50 of a caspase inhibitor against multiple caspases.
Conclusion
The tetrapeptide sequence IETD, found in the fluorogenic substrate this compound, demonstrates strong selectivity for caspase-8. While there is some potential for cross-reactivity with caspase-9, it is significantly lower than with caspase-8. The interaction with caspase-3 is reported to be weak. For experiments where precise quantification of caspase-8 activity is critical, especially in the presence of high levels of active caspase-9, it is advisable to use the lowest effective concentration of this compound and consider the use of specific inhibitors as controls to confirm the source of the measured activity. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their experimental design.
References
Validating Caspase-8 Activity: A Comparison Guide for the Use of Z-IETD-FMK with the Z-IETD-AFC Substrate
For researchers, scientists, and drug development professionals, accurate measurement and validation of caspase-8 activity are crucial for understanding apoptosis and related cellular processes. This guide provides a comprehensive comparison of the specific caspase-8 inhibitor, Z-IETD-FMK, and other alternatives for validating signals generated by the fluorogenic substrate Z-IETD-AFC. Detailed experimental protocols and supporting data are presented to aid in the rigorous assessment of caspase-8 activation.
Introduction to Caspase-8 and its Measurement
Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway.[1] Its activation is a key event in programmed cell death, making it an important target in various fields of research, including cancer and neurodegenerative diseases. The fluorogenic substrate this compound is widely used to measure caspase-8 activity.[2] This substrate contains the tetrapeptide sequence IETD, which is preferentially recognized and cleaved by active caspase-8.[1] Upon cleavage, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released, and its fluorescence can be quantified to determine caspase-8 activity.
However, like many biological assays, the signal from this compound may not be entirely specific to caspase-8, as other proteases could potentially cleave the substrate.[3] Therefore, it is essential to validate the specificity of the signal using a potent and selective caspase-8 inhibitor. Z-IETD-FMK is a well-established, irreversible, and cell-permeable inhibitor of caspase-8, making it a valuable tool for this purpose.[4][5]
Comparison of Caspase-8 Inhibitors
The choice of inhibitor is critical for the accurate validation of caspase-8 activity. An ideal inhibitor should be potent, selective for caspase-8, and effective in the experimental system being used. Below is a comparison of Z-IETD-FMK with other commonly used caspase inhibitors.
| Inhibitor | Target Caspases | IC50 (nM) vs Caspase-8 | Mechanism of Action | Cell Permeable |
| Z-IETD-FMK | Caspase-8 , Granzyme B[6] | 350 [7] | Irreversible, covalent modification of the active site cysteine.[4] | Yes[4] |
| Ac-LESD-CMK | Caspase-8, Caspase-10, Caspase-5[7][8] | 50[7] | Covalent modification of the active site cysteine. | Less permeable[8] |
| z-LEHD-FMK | Caspase-9, Caspase-8[7] | 70[7] | Irreversible, covalent modification of the active site cysteine. | Yes |
| Q-VD-OPh | Pan-caspase inhibitor[9] | 25 - 400[10] | Irreversible, covalent modification of the active site cysteine. | Yes |
| Ac-DEVD-CHO | Caspase-3, Caspase-7, weak inhibitor of Caspase-2 and Caspase-8.[10] | Ki: 0.92 nM[10] | Reversible aldehyde inhibitor. | Yes |
| Z-VAD-FMK | Pan-caspase inhibitor (weaker for caspase-2)[9] | Not specified | Irreversible, covalent modification of the active site cysteine.[9] | Yes |
IC50 values can vary depending on the assay conditions.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental design, the following diagrams illustrate the caspase-8 activation pathway and the workflow for validating the this compound signal.
Experimental Protocols
The following protocols provide a detailed methodology for measuring caspase-8 activity and validating the signal using a specific inhibitor.
Protocol 1: Caspase-8 Activity Assay using this compound
This protocol is for the measurement of caspase-8 activity in cell lysates.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., TNF-α, FasL)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
BCA Protein Assay Kit
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 400/505 nm)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere (for adherent cells).
-
Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (suspension cells) or trypsinization followed by centrifugation (adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 million cells).
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.[11]
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
-
Caspase-8 Assay:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.
-
Prepare a master mix of Assay Buffer and this compound. For each reaction, you will need 50 µL of Assay Buffer and 1 µL of 10 mM this compound (final concentration 200 µM).
-
Add 50 µL of the master mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fluorescence intensity is proportional to the caspase-8 activity in the sample.
-
Protocol 2: Validation of this compound Signal with Z-IETD-FMK
This protocol is designed to confirm that the measured activity is specific to caspase-8.
Materials:
-
All materials from Protocol 1
-
Z-IETD-FMK (caspase-8 inhibitor, 10 mM stock in DMSO)
Procedure:
-
Follow steps 1-3 from Protocol 1 to prepare and quantify cell lysates.
-
Inhibitor Pre-incubation:
-
In a 96-well black microplate, prepare three sets of wells for each sample:
-
Sample: 50 µL of cell lysate.
-
Inhibited Sample: 50 µL of cell lysate.
-
No-Lysate Control: 50 µL of Lysis Buffer.
-
-
To the "Inhibited Sample" wells, add Z-IETD-FMK to a final concentration of 20-50 µM.[5] Add an equivalent volume of DMSO to the "Sample" and "No-Lysate Control" wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Caspase-8 Assay:
-
Prepare a master mix of Assay Buffer and this compound as described in Protocol 1.
-
Add 50 µL of the master mix to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "No-Lysate Control" from the "Sample" and "Inhibited Sample" readings.
-
A significant reduction in fluorescence in the "Inhibited Sample" compared to the "Sample" confirms that the signal from this compound is predominantly due to caspase-8 activity.
-
Conclusion
The validation of caspase-8 activity is paramount for the integrity of research in apoptosis and related fields. The use of the fluorogenic substrate this compound provides a convenient method for measuring this activity. However, to ensure the specificity of the results, it is crucial to employ a potent and selective inhibitor. Z-IETD-FMK stands out as a reliable choice for this purpose due to its well-characterized specificity and cell permeability. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and accurately validate their caspase-8 activity measurements.
References
- 1. sanbio.nl [sanbio.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monitoring Cell Death: Z-IETD-AFC Fluorescence and its Correlation with Apoptosis
For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is paramount. This guide provides an objective comparison of the Z-IETD-AFC fluorometric assay for caspase-8 activity with other established methods for detecting apoptosis. We will delve into the underlying principles, present detailed experimental protocols, and offer a comparative analysis of their performance, supported by experimental data.
The this compound assay is a specific method for detecting the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. The substrate, this compound, consists of the tetrapeptide sequence Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD) linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In apoptotic cells, activated caspase-8 cleaves the substrate at the aspartate residue, releasing AFC. The free AFC molecule fluoresces, and the intensity of this fluorescence is directly proportional to the amount of active caspase-8 in the sample.[1][2][3]
The Central Role of Caspase-8 in Extrinsic Apoptosis
The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (such as FasL or TNF-α) to their corresponding death receptors on the cell surface. This binding event triggers the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8 molecules, bringing them into close proximity and facilitating their dimerization and auto-activation. Activated caspase-8 then initiates a downstream cascade by cleaving and activating executioner caspases, such as caspase-3 and -7. These executioner caspases are responsible for the cleavage of various cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
dot graph "Extrinsic Apoptosis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes DeathLigand [label="Death Ligand\n(e.g., FasL, TNF-α)", fillcolor="#FBBC05"]; DeathReceptor [label="Death Receptor\n(e.g., Fas, TNFR1)", fillcolor="#FBBC05"]; FADD [label="FADD\n(Adaptor Protein)", fillcolor="#4285F4"]; ProCasp8 [label="Pro-Caspase-8", fillcolor="#EA4335"]; ActiveCasp8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ExecutionerCaspases [label="Executioner Caspases\n(Caspase-3, -7)", fillcolor="#34A853"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4"];
// Edges DeathLigand -> DeathReceptor [label="Binds to"]; DeathReceptor -> FADD [label="Recruits"]; FADD -> ProCasp8 [label="Recruits"]; ProCasp8 -> ActiveCasp8 [label="Dimerization &\nAuto-activation"]; ActiveCasp8 -> ExecutionerCaspases [label="Cleaves & Activates"]; ExecutionerCaspases -> Apoptosis [label="Executes"]; } Figure 1: A simplified diagram of the extrinsic apoptosis signaling pathway leading to the activation of Caspase-8.
Comparison of Apoptosis Detection Methods
While the this compound assay provides a specific measure of caspase-8 activity, it is often used in conjunction with other methods to gain a more comprehensive understanding of the apoptotic process. The following table compares the this compound assay with two other widely used apoptosis detection methods: Annexin V/Propidium Iodide (PI) staining and the TUNEL assay.
| Feature | This compound Assay | Annexin V / PI Staining | TUNEL Assay |
| Principle | Measures the enzymatic activity of caspase-8, an initiator caspase in the extrinsic pathway.[1][2][3] | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane (an early apoptotic event) and membrane integrity.[4] | Identifies DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. |
| Stage of Apoptosis Detected | Early to mid-stage | Early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) stages.[4] | Late stage |
| Advantages | - Highly specific for caspase-8 activity.- Provides a quantitative measure of enzyme activity.- High sensitivity.[1] | - Distinguishes between early and late apoptotic cells.- Can differentiate apoptosis from necrosis.- Widely used and well-validated. | - Can be used on fixed tissues and cells.- Provides in situ visualization of apoptotic cells. |
| Disadvantages | - Does not directly measure cell death.- Caspase-8 activation may not always lead to apoptosis.- Requires cell lysis for the assay. | - Can also stain necrotic cells (Annexin V positive, PI positive).- Reversibility of PS externalization has been reported in some cases. | - Can also label necrotic cells and cells with DNA damage from other causes.- Less sensitive for early-stage apoptosis. |
| Typical Readout | Fluorescence intensity (plate reader) | Percentage of positive cells (flow cytometry, fluorescence microscopy) | Percentage of positive cells or fluorescence intensity (flow cytometry, fluorescence microscopy) |
Experimental Protocols
This compound Fluorometric Caspase-8 Assay
This protocol is adapted for a 96-well plate format and is suitable for use with a fluorescence microplate reader.
Materials:
-
Cells to be assayed
-
Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)
-
Cell Lysis Buffer
-
2X Reaction Buffer (containing DTT)
-
This compound substrate (1 mM stock solution in DMSO)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells in a culture plate and treat with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add Cell Lysis Buffer.
-
For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend the pellet in Cell Lysis Buffer.
-
Incubate the cell lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C to pellet cellular debris.
-
-
Assay Reaction:
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 1 mM this compound substrate to each well.
-
-
Incubation and Measurement:
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
Cells to be assayed
-
Apoptosis-inducing agent
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with the apoptosis-inducing agent as described previously.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any detached apoptotic cells.
-
For suspension cells, collect by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Materials:
-
Cells to be assayed (on a slide or in suspension)
-
Apoptosis-inducing agent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells as described previously.
-
Fix the cells with a fixation solution.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Permeabilize the cells to allow the TUNEL reagents to enter the nucleus.
-
-
Labeling:
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA.
-
-
Analysis:
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in the nuclei of apoptotic cells.
-
Correlation of this compound Fluorescence with Cell Death: A Data-Driven Perspective
While the this compound assay is a robust indicator of caspase-8 activation, a direct quantitative correlation between its fluorescence intensity and the percentage of apoptotic cells determined by other methods is not always linear and can be cell-type and stimulus-dependent.
One study investigating the kinetics of apoptosis in primary T lymphocytes demonstrated that upon anti-CD95 mAb treatment, caspase activation precedes phosphatidylserine (PS) exposure.[5] This suggests that in this model, an increase in this compound fluorescence would be an earlier event than the detection of Annexin V positive cells. However, the study also found that with other stimuli like etoposide or staurosporine, caspase activation and PS exposure occurred concomitantly.[5] This highlights the importance of understanding the specific apoptotic pathway being investigated.
Another study showed that in Jurkat cells treated to induce apoptosis, the activation of caspase-8, as measured by a fluorogenic substrate, occurred within 30 minutes and peaked at 2 hours.[6] This activation correlated with the subsequent appearance of apoptotic markers.
It is crucial to note that some studies have reported caspase-independent PS exposure, where Annexin V binding can occur without significant caspase activation.[7] This underscores the value of using multiple assays to confirm the mechanism of cell death.
Quantitative Data Summary (Hypothetical Example):
The following table presents a hypothetical data set to illustrate how this compound fluorescence might correlate with the percentage of apoptotic cells as determined by Annexin V staining in a time-course experiment. Note: This is an illustrative example, and actual results will vary depending on the experimental conditions.
| Time Post-Induction | This compound Fluorescence (RFU) | % Annexin V Positive Cells |
| 0 hours | 150 ± 20 | 5 ± 1% |
| 2 hours | 850 ± 50 | 25 ± 3% |
| 4 hours | 1500 ± 100 | 60 ± 5% |
| 6 hours | 1200 ± 80 | 85 ± 4% |
dot graph "Experimental Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes CellCulture [label="Cell Culture & Treatment", fillcolor="#F1F3F4"]; SamplePrep [label="Sample Preparation\n(Lysis / Staining)", fillcolor="#FBBC05"]; Z_IETD_AFC [label="this compound Assay", fillcolor="#4285F4"]; AnnexinV [label="Annexin V/PI Staining", fillcolor="#EA4335"]; TUNEL [label="TUNEL Assay", fillcolor="#34A853"]; PlateReader [label="Fluorescence Plate Reader", shape=cylinder, fillcolor="#F1F3F4"]; FlowCytometer [label="Flow Cytometer", shape=cylinder, fillcolor="#F1F3F4"]; Microscope [label="Fluorescence Microscope", shape=cylinder, fillcolor="#F1F3F4"]; DataAnalysis [label="Data Analysis & Comparison", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges CellCulture -> SamplePrep; SamplePrep -> Z_IETD_AFC; SamplePrep -> AnnexinV; SamplePrep -> TUNEL; Z_IETD_AFC -> PlateReader; AnnexinV -> FlowCytometer; TUNEL -> FlowCytometer; TUNEL -> Microscope; PlateReader -> DataAnalysis; FlowCytometer -> DataAnalysis; Microscope -> DataAnalysis; } Figure 2: A generalized workflow for comparing different apoptosis assays.
Conclusion
The this compound assay is a highly specific and sensitive tool for quantifying caspase-8 activity, providing valuable insights into the initiation of the extrinsic apoptotic pathway. While its fluorescence readout serves as a strong indicator of apoptosis, it is most powerful when used in a multi-parametric approach alongside other methods like Annexin V/PI staining and the TUNEL assay. This allows for a more complete picture of the apoptotic process, from early signaling events to late-stage cellular dismantling. The choice of assay should be guided by the specific research question, the cell type under investigation, and the desired stage of apoptosis to be detected. By carefully selecting and combining these powerful techniques, researchers can gain a deeper and more nuanced understanding of the complex mechanisms of cell death.
References
- 1. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-independent phosphatidylserine exposure during apoptosis of primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Caspase-8 Activity Assays: Reproducibility and Sensitivity of Z-IETD-AFC and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-8 activity is crucial for understanding the intricate signaling pathways of apoptosis and inflammation. The Z-IETD-AFC assay is a widely used method for this purpose. This guide provides a comprehensive comparison of the this compound assay with other common alternatives, focusing on their reproducibility and sensitivity, supported by experimental data and detailed protocols.
Introduction to Caspase-8 and its Detection
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis. Its activation, triggered by death receptors on the cell surface, initiates a cascade of downstream effector caspases, ultimately leading to programmed cell death. Dysregulation of caspase-8 activity is implicated in various diseases, including cancer and autoimmune disorders, making its accurate quantification a key aspect of cellular and molecular research.
The this compound (benzyloxycarbonyl-isoleucyl-glutamyl-threonyl-aspartyl-7-amino-4-trifluoromethylcoumarin) assay is a fluorometric method that utilizes a specific peptide substrate for caspase-8. Cleavage of this substrate by active caspase-8 releases the fluorescent AFC molecule, which can be quantified to determine enzyme activity. While popular, it is essential to understand its performance characteristics in relation to other available methods.
Comparison of Caspase-8 Assay Performance
The choice of a suitable caspase-8 assay depends on the specific experimental needs, such as the required sensitivity, throughput, and available instrumentation. Below is a summary of the performance of the this compound assay and its main alternatives.
| Assay Type | Principle | Substrate | Reported Sensitivity (Limit of Detection) | Reproducibility (Variability) | Throughput |
| Fluorometric | Fluorescence | This compound / Z-IETD-AMC | 1–10 pmol of cleaved fluorophore per sample[1] | Intra-assay CV: <10%, Inter-assay CV: <15% (General expectation for immunoassays) | High |
| Luminescent | Luminescence | Pro-luminogenic Caspase-8 Substrate (e.g., Z-LETD-aminoluciferin) | Can detect caspase activity from <1,560 cells/well.[2] Linear over at least 3 orders of magnitude of caspase concentration.[2] | Z'-factor > 0.5 indicates excellent assay quality.[2][3] | High |
| Colorimetric | Absorbance | Ac-IETD-pNA | Detectable with 50-200 µg of protein per sample.[4] | Data not consistently available in searched literature. | Medium to High |
| SAMDI-MS | Mass Spectrometry | Peptide Substrate on Self-Assembled Monolayer | Similar to fluorogenic assays.[5][6] | Data not consistently available in searched literature. | High |
CV: Coefficient of Variation. Specific CV values for these caspase-8 assays are not consistently reported in the reviewed literature. The provided values are general expectations for well-performing assays of a similar format.
Signaling Pathway of Caspase-8 Activation
The activation of caspase-8 is a key event in the extrinsic apoptosis pathway. The following diagram illustrates the signaling cascade leading to its activation and the subsequent downstream events.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]
- 6. Assays of endogenous caspase activities: a comparison of mass spectrometry and fluorescence formats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Z-IETD-AFC
For researchers, scientists, and drug development professionals utilizing Z-IETD-AFC, a fluorogenic substrate for caspase-8 and granzyme B, ensuring its safe and proper disposal is a critical component of laboratory safety and responsible chemical handling. This guide provides essential information to manage the disposal of this compound, primarily focusing on solutions prepared with Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the manufacturer. This document contains the most accurate and specific safety and disposal information. In the absence of an SDS, treat this compound with caution, assuming it may have hazardous properties.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves. Since this compound is often dissolved in DMSO, which can facilitate skin absorption of other chemicals, selecting the right gloves is crucial. Butyl rubber gloves are often recommended for handling DMSO.
-
Eye Protection: Safety glasses or goggles are essential to protect from splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
Disposal Protocol for this compound in DMSO
As this compound is typically used in small quantities and dissolved in DMSO, the disposal procedure is heavily influenced by the solvent's properties and local hazardous waste regulations.
Step 1: Waste Classification and Segregation
-
Consult Local Regulations: Before proceeding, familiarize yourself with your institution's and local authority's guidelines for chemical waste disposal. These regulations will dictate the proper disposal route.
-
Hazardous Waste Determination: In the absence of a specific SDS stating otherwise, any solution containing this compound and DMSO should be treated as hazardous chemical waste. Do not dispose of it down the sink.
-
Segregation: Collect the this compound waste in a designated, properly labeled, and sealed waste container. The container should be compatible with DMSO and other organic solvents.
Step 2: Waste Collection and Storage
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names ("this compound," "Dimethyl Sulfoxide"), and any other components in the solution. Include the approximate concentrations and accumulation start date.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat or ignition sources, as DMSO is combustible.[1]
Step 3: Arrange for Professional Disposal
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS or Safety Office is the primary point of contact for arranging the disposal of hazardous waste. They will provide specific instructions and arrange for pickup by a certified waste disposal company.
-
Provide Full Disclosure: Be prepared to provide the EHS office with all known information about the waste, including the chemical composition and concentrations.
Quantitative Data Summary
For preparing stock solutions, the amount of DMSO required can be calculated based on the desired concentration. The following table provides an example based on common laboratory practices.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.217 mL |
| 5 mM | 1 mg | 243.383 µL |
| 10 mM | 1 mg | 121.692 µL |
Note: This table is for informational purposes. Always refer to the manufacturer's instructions for preparing solutions.
Experimental Protocol Reference
The primary use of this compound is as a fluorogenic substrate to measure caspase-8 activity. A general experimental workflow involves:
-
Preparation of a Stock Solution: this compound is dissolved in DMSO to create a concentrated stock solution.
-
Treatment of Cells: Cells are treated with an inducer of apoptosis.
-
Incubation with Substrate: The this compound stock solution is diluted in an appropriate buffer and added to the cell culture.
-
Fluorescence Measurement: As caspase-8 cleaves the this compound substrate, the fluorophore AFC is released, and the resulting fluorescence is measured using a fluorometer, fluorescence microscope, or flow cytometer.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Z-IETD-AFC
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Z-IETD-AFC, a fluorogenic substrate for caspase-8 and granzyme B. Adherence to these protocols is essential for ensuring personnel safety and maintaining the integrity of your research. While specific occupational exposure limits for this compound are not publicly available, the following recommendations are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is paramount when working with this compound. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Disposable nitrile gloves | Provides a primary barrier against skin contact. Double-gloving is recommended for enhanced protection. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects against minor spills. |
| Respiratory Protection | Not generally required for small quantities | To be used if there is a risk of aerosol generation or if handling large quantities. A risk assessment should be performed. |
Experimental Workflow and Safety Precautions
The following diagram outlines the key steps for the safe handling of this compound, from receiving the compound to its final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
